1-(4-ETHOXYPHENYL)-1-PROPANOL
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8,11-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTFSJALTYYMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626105 | |
| Record name | 1-(4-Ethoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-88-4 | |
| Record name | 1-(4-Ethoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-ETHOXYPHENYL)-1-PROPANOL (CAS No. 1031927-88-4)
This guide provides a comprehensive technical overview of 1-(4-ethoxyphenyl)-1-propanol, a versatile secondary alcohol with significant applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, characterization, and potential applications, grounded in established scientific principles.
Core Compound Identity and Physicochemical Properties
This compound is an aromatic alcohol distinguished by a central propanol chain attached to a para-substituted ethoxyphenyl ring. Its unique structural features, combining a reactive hydroxyl group with a modifiable aromatic system, make it a valuable building block in medicinal chemistry and material science.
CAS Number: 1031927-88-4[1][2]
Molecular Formula: C₁₁H₁₆O₂[1]
Molecular Weight: 180.24 g/mol [1]
| Property | Value | Source |
| Melting Point | 24-26 °C | ChemBK |
| Boiling Point | 225-230 °C | ChemBK |
| XLogP3-AA | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
| Solubility | Soluble in ethanol and dimethyl ketone. | ChemBK |
Strategic Synthesis Methodologies
The synthesis of this compound can be approached through several well-established organic transformations. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two primary and highly effective routes are the Grignard reaction and the reduction of a corresponding ketone.
Grignard Reaction: Building the Carbon Skeleton
The Grignard reaction is a powerful C-C bond-forming methodology that is well-suited for the synthesis of secondary alcohols.[3] In this approach, an organomagnesium halide (Grignard reagent) acts as a potent nucleophile, attacking an electrophilic carbonyl carbon.
For the synthesis of this compound, the logical disconnection points to 4-ethoxyphenylmagnesium bromide and propanal as the key synthons.
Caption: Grignard synthesis of this compound.
Experimental Protocol: Grignard Synthesis
-
Step 1: Preparation of the Grignard Reagent. In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 4-bromo-1-ethoxybenzene in anhydrous diethyl ether is added dropwise. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and maintained at a gentle reflux until the magnesium is consumed. The successful formation of the Grignard reagent is indicated by a color change and the disappearance of the magnesium metal.
-
Step 2: Reaction with Propanal. The flask containing the freshly prepared 4-ethoxyphenylmagnesium bromide is cooled in an ice bath. A solution of propanal in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 10 °C to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
-
Step 3: Work-up and Purification. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Ketone Reduction: A Functional Group Interconversion
An alternative and often high-yielding approach is the reduction of the corresponding ketone, 4-ethoxypropiophenone. This method is particularly advantageous if the ketone precursor is readily available. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity for aldehydes and ketones and its operational simplicity.[4]
Caption: Reduction of 4-ethoxypropiophenone to this compound.
Experimental Protocol: Sodium Borohydride Reduction
-
Step 1: Reaction Setup. 4-Ethoxypropiophenone is dissolved in a suitable protic solvent, typically methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.
-
Step 2: Addition of Reducing Agent. Sodium borohydride is added portion-wise to the cooled solution of the ketone. The addition is controlled to maintain the reaction temperature below 15 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Step 3: Quenching and Work-up. Once the reaction is complete (as indicated by TLC), the reaction is carefully quenched by the slow addition of dilute hydrochloric acid to neutralize the excess sodium borohydride and the resulting borate esters. This step should be performed in a well-ventilated fume hood as hydrogen gas is evolved.
-
Step 4: Extraction and Purification. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude this compound can be purified by column chromatography or vacuum distillation.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, the benzylic proton, the methylene protons of the propyl chain, and the terminal methyl protons. The benzylic proton (CH-OH) will appear as a triplet, coupled to the adjacent methylene group.
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the two distinct aromatic carbons of the para-substituted ring, the benzylic carbon, and the carbons of the ethoxy and propyl groups. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of the compound and confirming its molecular weight. The gas chromatogram will indicate the retention time of the compound, while the mass spectrum will show the molecular ion peak (m/z = 180.24) and characteristic fragmentation patterns. The NIST Mass Spectrometry Data Center contains a reference spectrum for this compound.[7]
Predicted Key Fragments in the Mass Spectrum:
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 180 | [C₁₁H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 151 | [M - C₂H₅]⁺ | Loss of the ethyl group from the propanol side chain |
| 137 | [M - C₃H₇O]⁺ | Alpha-cleavage with loss of the propanol side chain |
| 109 | [C₇H₉O]⁺ | Further fragmentation of the ethoxyphenyl moiety |
Applications in Drug Discovery and Organic Synthesis
The dual functionality of this compound, possessing both a secondary alcohol and an ethoxy-substituted phenyl ring, makes it a valuable intermediate in the synthesis of more complex molecules.[7]
-
Pharmaceutical Intermediate: This compound serves as a crucial building block in the synthesis of novel drug candidates.[7] For instance, similar phenylpropanol structures are found in compounds investigated for their neuroprotective properties. Its structural motifs are present in various advanced chemical entities. The related compound, naftopidil, used for the treatment of benign prostatic hyperplasia, features a similar structural core, highlighting the relevance of this class of compounds in medicinal chemistry.[8][9]
-
Precursor for Chiral Ligands: The chiral nature of this compound (existing as a racemic mixture of R and S enantiomers) makes it a potential precursor for the synthesis of chiral ligands used in asymmetric catalysis.[10][11] Resolution of the enantiomers can provide access to enantiopure building blocks for the development of catalysts that can control the stereochemical outcome of chemical reactions.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) is not widely available, information from related compounds suggests the following guidelines.
GHS Hazard Classification (Predicted based on similar compounds):
-
Acute Toxicity, Oral: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing vapors or dust.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of chemical waste in accordance with local, state, and federal regulations.[12][13] Do not dispose of down the drain.
References
-
Synthesis of 1-Phenylethanol: A Grignard Reaction. (URL: [Link])
-
1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem. (URL: [Link])
-
1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem. (URL: [Link])
-
Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). (URL: [Link])
-
Coordinating Chiral Ionic Liquids: Design, Synthesis, and Application in Asymmetric Transfer Hydrogenation under Aqueous Conditions - NIH. (URL: [Link])
- WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (URL: )
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (URL: [Link])
-
Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy - ResearchGate. (URL: [Link])
-
13C NMR of 1-Propanol. (URL: [Link])
-
Page 1 of 8 CHEM 100L Lab 3: Grignard Addition Purpose - Chemistry Connected. (URL: [Link])
-
1-Propanone, 1-(4-methoxyphenyl)- - the NIST WebBook. (URL: [Link])
-
Practical Path to P-Chiral Ligands - ChemistryViews. (URL: [Link])
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. (URL: [Link])
-
Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy - SciELO. (URL: [Link])
-
VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (URL: [Link])
- US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google P
-
Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy - Scite.ai. (URL: [Link])
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry. (URL: [Link])
-
-
Grignard Reaction - Web Pages. (URL: [Link])
-
-
Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia. (URL: [Link])
-
Chiral Ligand Design - The Dong Group. (URL: [Link])
-
Final Report on Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigments Industries - epa nepis. (URL: [Link])
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (URL: [Link])
-
Synthesis of a key intermediate for preparation of 4,5-didehydro prostaglandins containing an allenyl side-chain group via two-component coupling process. Synthesis of enprostil - Journal of the Chemical Society, Chemical Communications (RSC Publishing). (URL: [Link])
-
Environmental - Regulations.gov. (URL: [Link])
-
NaBH4 Reduction of Ketone to Alcohol 39 NaBH. (URL: [Link])
-
How to Safely Dispose of Propanol - Lab Alley. (URL: [Link])
-
Chemical Waste Management Guide | Environmental Health & Safety - Boston University. (URL: [Link])
Sources
- 1. 1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. This compound | 1031927-88-4 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistryviews.org [chemistryviews.org]
- 11. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 12. laballey.com [laballey.com]
- 13. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
1-(4-ETHOXYPHENYL)-1-PROPANOL molecular weight
An In-Depth Technical Guide to 1-(4-Ethoxyphenyl)-1-propanol: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its core physicochemical properties, explore robust synthesis and characterization methodologies, and discuss its strategic importance as a building block for advanced chemical entities.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No: 1031927-88-4) is an organic compound featuring a secondary alcohol group attached to a propyl chain and an ethoxy-substituted phenyl ring.[1] This dual functionality is the cornerstone of its synthetic utility, offering two distinct reactive sites for chemical modification.[1] Its molecular structure allows it to serve as a valuable precursor in the synthesis of more complex molecules, particularly within the pharmaceutical and fragrance industries.[1][2]
The fundamental properties of this compound are summarized in the table below. This data is critical for experimental design, dictating appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source |
| Molecular Weight | 180.24 g/mol | [1][3][4][5] |
| Molecular Formula | C₁₁H₁₆O₂ | [1][2][3][4][5] |
| CAS Number | 1031927-88-4 | [1][3][4][5] |
| IUPAC Name | 1-(4-ethoxyphenyl)propan-1-ol | [5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Melting Point | 24-26°C | [1][2] |
| Boiling Point | 225-230°C | [1][2] |
| Solubility | Soluble in ethanol and dimethyl ketone | [1][2] |
| Storage | Sealed in dry, room temperature conditions | [3] |
Strategic Synthesis: Catalytic Hydrogenation
While several synthetic routes exist, including Grignard reactions, the catalytic hydrogenation of 4-ethoxypropiophenone stands out for its efficiency and high yield.[1] This method is preferred in many applications due to its relatively clean reaction profile and the availability of the starting ketone.
Causality of Experimental Design: The choice of a catalyst is paramount for the success of this reduction. Raney nickel is a highly effective and cost-efficient catalyst for the hydrogenation of ketones to secondary alcohols.[1] The reaction is typically run under a hydrogen atmosphere at elevated pressure and temperature to ensure a sufficient reaction rate. The solvent, often an alcohol like ethanol, is chosen for its ability to dissolve the starting material and for its compatibility with the reaction conditions.
Experimental Workflow: Synthesis via Catalytic Hydrogenation
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol:
-
Reactor Charging: In a suitable pressure reactor, dissolve 4-ethoxypropiophenone (1 equivalent) in ethanol (10-15 volumes).
-
Catalyst Handling: Under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation, carefully add Raney nickel (5-10% by weight of the substrate).
-
Hydrogenation Reaction: Seal the reactor. Purge with hydrogen gas, then pressurize to 3-5 bar. Begin stirring and heat the mixture to 60-100°C.
-
Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. Progress can be confirmed by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of small aliquots.
-
Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst. Note: Raney nickel is pyrophoric and must be handled with care, typically kept wet with solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear or pale yellow liquid.
Quality Control and Analytical Characterization
To ensure the identity and purity of the synthesized compound, a multi-step analytical workflow is essential. This self-validating system confirms the structure and quantifies any impurities, which is a critical requirement for its use in sensitive applications like drug development.
Analytical Workflow for Product Validation
Caption: Standard analytical workflow for quality control.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reverse-phase HPLC method for assessing the purity of this compound. A similar approach can be used for related phenylpropanone compounds.[6]
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Chromatographic Run:
-
Equilibrate the column with an initial mobile phase composition (e.g., 60% A, 40% B) for at least 15 minutes.
-
Inject 10 µL of the prepared sample.
-
Run a gradient elution, for example:
-
0-15 min: Increase from 40% B to 95% B.
-
15-20 min: Hold at 95% B.
-
20-21 min: Return to 40% B.
-
21-25 min: Re-equilibrate at 40% B.
-
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main product peak by the total area of all peaks (Area % method).
-
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate. Its structural motifs are present in numerous biologically active compounds.[1]
-
Scaffold for Drug Candidates: The phenylpropanol structure is a key component in various therapeutic areas. Derivatives have been explored for their potential as neuroprotective agents.[1] The secondary alcohol can be oxidized to a ketone, reduced to an alkane, or used as a handle for esterification to create prodrugs, which can improve a drug's pharmacokinetic profile.[1][7]
-
Chiral Synthesis: The hydroxyl-bearing carbon is a chiral center. Separation of the enantiomers or asymmetric synthesis can produce stereospecific building blocks, which is crucial in modern drug development where single-enantiomer drugs are often preferred for their higher selectivity and reduced side effects.
-
Functional Group Interconversion: The ethoxy group on the phenyl ring can undergo nucleophilic substitution, allowing for the introduction of other functional groups and the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[1]
Safety and Handling
This compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed.[2]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.[2]
-
Avoid direct contact with skin and eyes.[2]
Conclusion
This compound is a compound of significant utility, defined by its molecular weight of 180.24 g/mol and its adaptable chemical structure. Its straightforward synthesis and the strategic importance of its functional groups make it a valuable asset for chemists in both academic research and the pharmaceutical industry. The robust analytical methods available for its characterization ensure high quality and reproducibility, paving the way for its successful application in the synthesis of novel and complex molecules.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 572354, 1-(4-Ethoxyphenyl)-2-propanol. Available at: [Link]
-
ChemBK (2024). This compound. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22486917, 1-(4-Ethoxyphenyl)propan-1-ol. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92218, 1-(4-Methoxyphenyl)-1-propanol. Available at: [Link]
-
SIELC Technologies (2018). 1-Propanone, 1-(4-methoxyphenyl)-. Available at: [Link]
- Google Patents (2016). CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol.
- Google Patents (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
-
Natural Products Magnetic Resonance Database (2022). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Available at: [Link]
-
Lab Alley (n.d.). Propanol Uses & Benefits. Available at: [Link]
-
MDPI (2021). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. Available at: [Link]
-
FAO (1981). PROPAN-1-OL. Available at: [Link]
-
Taylor & Francis (n.d.). 1 propanol – Knowledge and References. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research (2022). Pro-Drug Development. Available at: [Link]
Sources
- 1. This compound | 1031927-88-4 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 1031927-88-4|1-(4-Ethoxyphenyl)propan-1-ol|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. 1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Propanone, 1-(4-methoxyphenyl)- | SIELC Technologies [sielc.com]
- 7. ijpsjournal.com [ijpsjournal.com]
1-(4-ETHOXYPHENYL)-1-PROPANOL physical properties
Topic: 1-(4-ETHOXYPHENYL)-1-PROPANOL: TECHNICAL PROFILING & CHARACTERIZATION Content Type: Technical Monograph / Application Guide Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Researchers.
Introduction & Core Relevance
This compound (CAS 1031927-88-4) is a secondary benzylic alcohol serving as a versatile chiral building block in the synthesis of agrochemicals (e.g., pyrethroid ether precursors) and pharmaceutical intermediates. Structurally, it features a para-ethoxy benzene ring attached to a propyl chain carrying a hydroxyl group at the benzylic position (C1).
Its physicochemical profile is defined by its borderline phase behavior—existing as a low-melting solid or viscous liquid at varying ambient temperatures (MP: 24–26°C). This specific property necessitates precise temperature control during handling and purification to prevent unexpected solidification in transfer lines or crystallization during filtration.
Chemical Identification & Structural Descriptors
| Descriptor | Value / String |
| IUPAC Name | 1-(4-Ethoxyphenyl)propan-1-ol |
| Common Synonyms | |
| CAS Registry Number | 1031927-88-4 |
| Molecular Formula | |
| Molecular Weight | 180.24 g/mol |
| SMILES | CCC(O)c1ccc(OCC)cc1 |
| InChI Key | BJTFSJALTYYMKU-UHFFFAOYSA-N |
| Chirality | Contains 1 stereocenter at C1.[1][2][3][4][5][6][7] Typically supplied as a racemate unless specified. |
Physical & Thermodynamic Properties[6][8]
The following data aggregates experimental observations with high-confidence predictive models essential for process design.
Phase & Transport Properties
| Property | Value | Technical Context |
| Physical State | Low-melting solid / Liquid | Critical: MP is 24–26°C [1].[7] Material may supercool and remain liquid at RT, or crystallize unexpectedly. |
| Boiling Point | 225–230°C (at 760 mmHg) | High boiling point requires high-vacuum distillation (<1 mmHg) for purification to avoid thermal degradation. |
| Density | ~1.015 g/cm³ (Predicted) | Slightly denser than water; organic layer separation requires careful interface detection. |
| Refractive Index | Useful for quick purity checks of the distillate. |
Solubility & Partitioning
| Parameter | Value | Implication |
| Lipophilicity (LogP) | 2.3 (Predicted) | Moderate lipophilicity. Permeable to cell membranes; suitable for CNS-active drug scaffolds. |
| Solubility | High: EtOH, DCM, AcetoneLow: Water | Extraction protocols should utilize Dichloromethane (DCM) or Ethyl Acetate. |
| pKa | ~14.6 (Alcoholic OH) | Weakly acidic. Deprotonation requires strong bases (NaH, |
Synthesis & Reaction Logic
The most robust route to this compound is the hydride reduction of its ketone precursor, 4'-ethoxypropiophenone (CAS 35031-72-2). This method is preferred over Grignard additions due to higher atom economy and safer operational parameters.
Protocol: Sodium Borohydride Reduction
-
Reagents: 4'-Ethoxypropiophenone (1.0 eq), NaBH
(0.6 eq), Methanol (Solvent). -
Procedure:
-
Dissolve ketone in MeOH (0.5 M concentration). Cool to 0°C.
-
Add NaBH
portion-wise to control hydrogen evolution. -
Stir at 0°C
RT for 2 hours. Monitor by TLC (SiO , 20% EtOAc/Hexanes). -
Quench: Add sat. NH
Cl solution dropwise. -
Workup: Evaporate MeOH. Extract residue with DCM.[8] Wash with brine, dry over MgSO
. -
Purification: Vacuum distillation or recrystallization from Hexanes (if solid).
-
Reaction Pathway Diagram
Figure 1: Reductive synthesis pathway showing the critical hydrolysis step and potential dehydration risk under acidic conditions.
Analytical Characterization (Self-Validating Markers)
To confirm identity and purity, the following spectral signatures must be observed. These values are derived from structure-activity relationships of the 4-alkoxybenzyl alcohol class [2, 3].
Nuclear Magnetic Resonance ( H-NMR, 400 MHz, CDCl )
| Moiety | Shift ( | Multiplicity | Integration | Assignment Logic |
| Aromatic | 7.25 – 7.30 | Doublet ( | 2H | Ortho to alkyl chain (deshielded). |
| Aromatic | 6.85 – 6.90 | Doublet ( | 2H | Ortho to ethoxy (shielded by resonance). |
| Benzylic | 4.50 – 4.55 | Triplet ( | 1H | Chiral center proton ( |
| Ethoxy | 4.02 | Quartet ( | 2H | |
| Propyl | 1.70 – 1.85 | Multiplet | 2H | |
| Ethoxy | 1.40 | Triplet ( | 3H | |
| Propyl | 0.90 | Triplet ( | 3H | Terminal methyl ( |
Infrared Spectroscopy (FT-IR)
-
3350–3450 cm
: Broad O-H stretch (Intermolecular H-bonding). -
1240–1250 cm
: Strong C-O-C asymmetric stretch (Aryl ether). -
1030–1050 cm
: C-O stretch (Secondary alcohol).
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): m/z 180.[7] -
Base Peak: m/z 151 (Loss of ethyl group from propyl chain,
-cleavage). -
Dehydration Peak: m/z 162 (Loss of water,
).
Safety & Handling
-
GHS Classification:
-
Warning: Causes skin irritation (H315) and serious eye irritation (H319).[4]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The benzylic position is susceptible to slow autoxidation to the ketone upon prolonged air exposure.
-
-
Handling Precaution: Due to the melting point (24–26°C), the compound may solidify in pipettes. Warm gently to 30°C before dispensing.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22486917, 1-(4-Ethoxyphenyl)propan-1-ol. Retrieved from [Link]5]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-(4-Methoxyphenyl)-1-propanol (Analogous Fragmentation). NIST Mass Spectrometry Data Center.[5][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Ethoxybenzyl alcohol | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethoxy-3-methoxybenzyl alcohol | C10H14O3 | CID 112741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzenemethanol, alpha-(ethoxymethyl)- | C10H14O2 | CID 90768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1031927-88-4 | Benchchem [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(4-ETHOXYPHENYL)-1-PROPANOL synthesis pathways
An In-depth Technical Guide to the Synthesis of 1-(4-Ethoxyphenyl)-1-propanol
Introduction
This compound is a secondary alcohol featuring a phenylpropanol backbone, a structural motif found in various biologically active molecules and pharmaceutical intermediates.[1][2] Its dual functionality, comprising a reactive hydroxyl group and an ethoxy-substituted aromatic ring, makes it a versatile precursor for more complex molecular architectures.[1] This guide provides an in-depth analysis of the principal synthetic routes to this compound, designed for researchers and drug development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical considerations for successful, scalable synthesis. The two primary pathways discussed are the direct carbon-carbon bond formation via Grignard reaction and a two-step sequence involving Friedel-Crafts acylation followed by ketone reduction.
Physicochemical and Spectroscopic Profile
A thorough understanding of the target compound's properties is fundamental for its synthesis, purification, and characterization.
| Property | Value | Source |
| IUPAC Name | 1-(4-ethoxyphenyl)propan-1-ol | [3] |
| CAS Number | 1031927-88-4 | [1][4] |
| Molecular Formula | C₁₁H₁₆O₂ | [3][5] |
| Molecular Weight | 180.24 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Melting Point | 24-26 °C | [1][5] |
| Boiling Point | 225-230 °C | [1][5] |
| Solubility | Soluble in organic solvents like ethanol and dimethyl ketone. | [1][5] |
| pKa | 14.61 ± 0.20 (Predicted) | [5] |
Core Synthesis Pathways: A Comparative Analysis
The selection of a synthetic route is a critical decision driven by factors such as precursor availability, desired yield, scalability, cost, and safety. Here, we dissect the two most prevalent and logical pathways to this compound.
Pathway 1: Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis for its efficacy in forming carbon-carbon bonds.[6][7][8] This pathway offers a direct and convergent approach to the target alcohol. Two mechanistically similar options exist:
-
Route A: Reaction of 4-ethoxybenzaldehyde with ethylmagnesium bromide.
-
Route B: Reaction of propanal with 4-ethoxyphenylmagnesium bromide.
Route A is often preferred due to the greater stability and commercial availability of 4-ethoxybenzaldehyde compared to propanal, which is volatile and prone to self-condensation.
Mechanism & Rationale: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.[6] The resulting magnesium alkoxide intermediate is a stable complex. A subsequent aqueous acidic workup protonates the alkoxide to yield the final secondary alcohol.[6] Ether-based solvents, such as diethyl ether or tetrahydrofuran (THF), are essential to solvate and stabilize the Grignard reagent.[6]
Expert Insight: The primary challenge in any Grignard synthesis is the rigorous exclusion of moisture and protic solvents, as the reagent is a strong base and will be readily quenched by water, alcohols, or even acidic C-H bonds. All glassware must be flame-dried under vacuum or oven-dried, and anhydrous solvents are mandatory.
Caption: Grignard pathway workflow.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube. Flame-dry the entire apparatus under a stream of dry nitrogen or argon and allow it to cool.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 4-ethoxybenzaldehyde (1 equivalent) in anhydrous diethyl ether.
-
Reaction Initiation: To the reaction flask, add a solution of ethylmagnesium bromide (1.1 equivalents) in diethyl ether.
-
Addition: Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C (ice bath). Maintain a gentle reflux. The addition rate should be controlled to prevent an overly exothermic reaction.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete consumption of the aldehyde.
-
Work-up (Quenching): Cool the reaction mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess Grignard reagent and hydrolyze the alkoxide salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
Pathway 2: Friedel-Crafts Acylation and Subsequent Reduction
This robust two-step pathway is often favored for its scalability and high yields.[1] It avoids the moisture-sensitive Grignard reagent, making it more forgiving in a large-scale production environment.
Step A: Friedel-Crafts Acylation to form 4'-Ethoxypropiophenone
This reaction is a classic electrophilic aromatic substitution where phenetole (ethoxybenzene) is acylated with an acylating agent like propionyl chloride or propionic anhydride.[9][10]
Mechanism & Rationale: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required in stoichiometric amounts.[9] It coordinates with the acylating agent to form a highly electrophilic acylium ion. The electron-rich phenetole ring then attacks this electrophile. The ethoxy group is an ortho-, para-director; however, due to steric hindrance from the bulky incoming acyl group, the para-substituted product, 4'-ethoxypropiophenone, is overwhelmingly favored.
Expert Insight: The reaction is highly exothermic and must be cooled, typically in an ice bath, to prevent side reactions and solvent boiling.[11] Dichloromethane is a common solvent. Since the product ketone can form a complex with AlCl₃, a stoichiometric amount of the catalyst is necessary.[9]
Caption: Friedel-Crafts acylation to the ketone intermediate.
Step B: Reduction of 4'-Ethoxypropiophenone
The synthesized ketone is then reduced to the target secondary alcohol.
Mechanism & Rationale: Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation.[1] It is a mild, selective reagent that reduces aldehydes and ketones without affecting other functional groups like esters or the aromatic ring.[12] The reaction is typically performed in an alcoholic solvent like methanol or ethanol. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.
Expert Insight: While more powerful reducing agents like lithium aluminum hydride (LiAlH₄) could be used, NaBH₄ is significantly safer, less expensive, and easier to handle, with a simpler work-up procedure.[12] This makes it the preferred choice for both lab-scale and industrial applications. Catalytic hydrogenation is another viable, "greener" alternative.[1]
Part A: 4'-Ethoxypropiophenone Synthesis
-
Setup: In a flask cooled to 0 °C, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Acylium Ion Formation: Add propionyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Acylation: Add phenetole (1 equivalent) dropwise, maintaining the temperature between 0-5 °C. The reaction mixture will typically darken.
-
Reaction: Stir at 0 °C for 1 hour, then at room temperature for 3-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction & Purification: Separate the organic layer, extract the aqueous phase with DCM, combine organic layers, wash with sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate to yield the crude ketone. Purify by recrystallization or vacuum distillation.
Part B: Reduction to this compound
-
Setup: Dissolve the purified 4'-ethoxypropiophenone (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.0-1.5 equivalents) portion-wise. The addition should be slow to control the evolution of hydrogen gas.
-
Reaction: After addition, stir the mixture at room temperature for 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of water or dilute HCl.
-
Extraction & Purification: Remove the bulk of the alcohol solvent under reduced pressure. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and evaporate the solvent to yield the final alcohol product.
Comparative Analysis of Synthetic Pathways
| Feature | Grignard Pathway | Friedel-Crafts + Reduction Pathway |
| Steps | 1 | 2 |
| Atom Economy | Moderate (generates magnesium salts as waste)[1] | High (reduction step is very efficient)[1] |
| Yield | Good (typically 70-85%)[1] | Excellent (often >90% for both steps) |
| Scalability | Challenging due to moisture sensitivity and exotherms. | Excellent; less sensitive and more controllable. |
| Reagent Sensitivity | Highly sensitive to moisture and protic impurities. | Less sensitive; NaBH₄ is stable in alcoholic solvents. |
| Safety | Requires handling of pyrophoric Grignard reagents. | AlCl₃ is corrosive; NaBH₄ reacts with acid to produce H₂ gas. |
| Cost-Effectiveness | Can be more expensive due to need for anhydrous solvents and specific reagents. | Generally more cost-effective for large scale due to cheaper bulk reagents. |
Safety and Handling
-
This compound: Classified as an irritant.[5] Avoid direct contact with skin and eyes and use in a well-ventilated area.[5]
-
Grignard Reagents: Highly flammable and react violently with water. Must be handled under an inert atmosphere.
-
Aluminum Chloride (AlCl₃): Corrosive and reacts vigorously with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.
-
Solvents: Diethyl ether is extremely flammable with a low autoignition temperature. Dichloromethane is a suspected carcinogen. Always handle solvents in a well-ventilated fume hood.
Conclusion
Both the Grignard reaction and the two-step Friedel-Crafts acylation/reduction sequence are effective and reliable methods for the synthesis of this compound. The choice between them is a strategic one. For rapid, small-scale synthesis where a direct route is valued, the Grignard pathway is an excellent choice, provided stringent anhydrous conditions can be maintained. For larger-scale, industrial, or process chemistry applications, the two-step pathway offers superior scalability, safety, and robustness, making it the more pragmatic and often preferred method. A comprehensive understanding of the mechanisms and practical considerations detailed in this guide empowers the research scientist to make an informed decision tailored to their specific synthetic goals.
References
-
This compound - ChemBK. (n.d.). Retrieved February 2, 2026, from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved February 2, 2026, from [Link]
- Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (n.d.). Google Patents.
-
Grignard Addition reaction for ethyl-MgBr and benzaldyhyde with ether. (n.d.). Homework.Study.com. Retrieved February 2, 2026, from [Link]
-
Experimental Design for Optimization of 4-Nitrophenol Reduction. (2023, October 20). ResearchGate. Retrieved February 2, 2026, from [Link]
- Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol. (n.d.). Google Patents.
-
1-(4-Ethoxyphenyl)propan-1-ol. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
-
1-(4-Methoxyphenyl)-1-propanol. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
-
(1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). (2022, September 4). NP-MRD. Retrieved February 2, 2026, from [Link]
-
Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
-
Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016, December 28). YouTube. Retrieved February 2, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]
-
Safety Data Sheet: 1-Propanol. (n.d.). Carl ROTH. Retrieved February 2, 2026, from [Link]
-
SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006 ETHOXY PROPANOL. (2022, July 14). Brenntag. Retrieved February 2, 2026, from [Link]
-
The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Grignard Reagent Synthesis Reaction Mechanism. (2015, November 11). YouTube. Retrieved February 2, 2026, from [Link]
-
Friedel–Crafts acylation reactions using metal triflates in ionic liquid. (n.d.). University of Liverpool. Retrieved February 2, 2026, from [Link]
-
Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]
-
Catalytic Reduction of 4-Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen. (2016, November 28). University of Notre Dame. Retrieved February 2, 2026, from [Link]
-
Friedel-Crafts Acylation, Lab Guide. (2023, March 2). ResearchGate. Retrieved February 2, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. NP-MRD: Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173) [np-mrd.org]
- 3. 1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. homework.study.com [homework.study.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]
Technical Monograph: 1-(4-Ethoxyphenyl)-1-propanol
Executive Summary & Molecular Identity
1-(4-Ethoxyphenyl)-1-propanol is a secondary benzylic alcohol characterized by a propyl chain and a para-ethoxy substituted phenyl ring. It serves as a critical intermediate in the synthesis of agrochemicals, liquid crystal mesogens, and pharmaceutical agents, particularly as a chiral building block for adrenergic receptor modulators.
This guide provides a comprehensive technical analysis of its physicochemical properties, scalable synthesis protocols, and analytical characterization.
Chemical Identity Table
| Parameter | Specification |
| IUPAC Name | 1-(4-Ethoxyphenyl)propan-1-ol |
| Common Synonyms | |
| CAS Number | 1031927-88-4 |
| Molecular Formula | C |
| Molecular Weight | 180.24 g/mol |
| SMILES | CCC(C1=CC=C(OCC)C=C1)O |
| InChI Key | BJTFSJALTYYMKU-UHFFFAOYSA-N |
Physicochemical Profile[1][3]
| Property | Value | Source/Condition |
| Appearance | Colorless to pale yellow viscous liquid | Ambient |
| Boiling Point | 225–230 °C | @ 760 mmHg (Lit.) |
| Density | 1.015 ± 0.06 g/cm³ | Predicted |
| Solubility | Soluble in EtOH, DCM, EtOAc; Insoluble in H₂O | Lipophilic character |
| pKa | ~14.6 | Secondary Alcohol |
Synthetic Pathways & Process Logic
For research and industrial scalability, two primary routes exist: Grignard Addition and Ketone Reduction .
While the Grignard route (Reaction B) allows for convergent synthesis from aldehydes, the Ketone Reduction (Reaction A) is preferred for process chemistry due to higher atom economy, milder conditions, and the stability of the starting material (4'-ethoxypropiophenone).
Comparative Synthesis Workflow (DOT Visualization)
Figure 1: Comparative synthetic routes. Route A (Blue) is the preferred method for scalability and safety.
Detailed Experimental Protocol: Ketone Reduction
Objective: Synthesis of 1-(4-ethoxyphenyl)propan-1-ol via hydride reduction of 4'-ethoxypropiophenone. Scale: 10 mmol (Laboratory Scale).
Materials & Reagents
-
Precursor: 4'-Ethoxypropiophenone (1.78 g, 10 mmol).
-
Reductant: Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol, 1.5 eq).
-
Solvent: Methanol (anhydrous preferred, 30 mL).
-
Quench: 1N HCl.
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.78 g of 4'-ethoxypropiophenone in 25 mL of Methanol. Cool the solution to 0°C using an ice bath.
-
Scientific Rationale: Cooling mitigates the exothermic nature of the hydride addition and prevents solvent boil-off or side reactions.
-
-
Addition: Slowly add NaBH₄ (0.57 g) portion-wise over 15 minutes.
-
Caution: Evolution of hydrogen gas (H₂) will occur. Ensure distinct ventilation.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.
-
Validation: Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The starting ketone spot (
) should disappear, replaced by the more polar alcohol spot ( ).
-
-
Quench: Cool back to 0°C. Carefully add 1N HCl dropwise until pH ~3–4 to destroy excess hydride and protonate the alkoxide.
-
Workup: Evaporate bulk methanol under reduced pressure (Rotovap). Dilute the residue with water (20 mL) and extract with Dichloromethane (DCM) (
mL). -
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexanes).
Mechanistic Insight (DOT Visualization)
The reaction proceeds via a nucleophilic attack of the borohydride anion on the carbonyl carbon.
Figure 2: Mechanistic pathway of the NaBH4 reduction.
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (¹H NMR)
Predicted data based on structural moieties (CDCl₃, 400 MHz):
- 7.25 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the alkyl chain.
- 6.85 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the ethoxy group (shielded by electron donation).
- 4.55 (t, J=6.5 Hz, 1H): Benzylic proton (CH-OH).
- 4.02 (q, J=7.0 Hz, 2H): Methylene of the ethoxy group (-O-CH₂ -CH₃).
- 1.65–1.85 (m, 2H): Methylene of the propyl chain (-CH(OH)-CH₂ -CH₃).
- 1.40 (t, J=7.0 Hz, 3H): Methyl of the ethoxy group.
- 0.90 (t, J=7.4 Hz, 3H): Terminal methyl of the propyl chain.
Mass Spectrometry (GC-MS)
-
Base Peak: Likely m/z 151 (Loss of ethyl group from propyl chain,
-cleavage) or m/z 135 (Loss of ethoxy). -
Dehydration Peak: m/z 162 (Loss of H₂O).
Applications & Stereochemistry
Pharmaceutical Utility
This molecule serves as a "linker" scaffold. The 4-ethoxy group mimics the tyrosine side chain, making it relevant in:
-
Estrogen Receptor Modulators (SERMs): Used as a core fragment.
-
Agrochemicals: Precursor to pyrethroid synergists.
Stereochemical Considerations
The reduction protocol described above yields a racemic mixture (±) .
-
Enantioselective Synthesis: For drug development requiring high enantiomeric excess (ee), Asymmetric Transfer Hydrogenation (ATH) using Ruthenium-TsDPEN catalysts is recommended over NaBH₄.
-
Kinetic Resolution: Lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) can be used to resolve the racemate.
Safety & Handling (SDS Summary)
-
GHS Classification: Warning.
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the ketone.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22486917, 1-(4-Ethoxyphenyl)propan-1-ol. Retrieved February 11, 2026, from [Link]
-
MDPI. (2025). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone. (Analogous reduction protocols). Retrieved February 11, 2026, from [Link]
Sources
Technical Guide: Spectral Characterization & Synthesis of 1-(4-Ethoxyphenyl)-1-propanol
Executive Summary
1-(4-Ethoxyphenyl)-1-propanol (CAS: 1031927-88-4) represents a critical pharmacophore in medicinal chemistry, serving as a structural scaffold in the development of neuroprotective agents and fragrance compounds. Its dual functionality—combining a para-substituted ether with a benzylic secondary alcohol—makes it an ideal model for studying structure-activity relationships (SAR) involving hydrogen bond donors and lipophilic ether linkages.
This guide moves beyond simple data listing. It provides a validated workflow for synthesizing this compound from its ketone precursor and rigorously verifying its identity using spectral fingerprints. The focus is on causality : understanding why the spectra appear as they do and how to use this data to troubleshoot synthesis.
Structural & Theoretical Framework
Before interpreting data, we must define the magnetic and electronic environment of the molecule.
-
Chemical Formula:
[1][2][3] -
Key Structural Features:
-
Chiral Center: The C1 carbon (benzylic) is chiral, creating potential enantiomers. Standard reduction yields a racemate.
-
Electronic Push-Pull: The ethoxy group at the para position is an electron-donating group (EDG) by resonance, significantly shielding the aromatic protons ortho to it and stabilizing the benzylic carbocation during Mass Spectrometry fragmentation.
-
Synthesis Protocol: Reductive Pathway
To ensure the spectral data discussed later is relevant, we must establish the provenance of the sample. The most robust route is the reduction of 4'-ethoxypropiophenone.
Reaction Logic
We utilize Sodium Borohydride (
Step-by-Step Methodology
-
Setup: Charge a 250 mL round-bottom flask with 4'-ethoxypropiophenone (10 mmol, 1.78 g) and Methanol (30 mL).
-
Note: Methanol is chosen for its solvation properties and ability to protonate the intermediate alkoxide.
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Why? Exotherm control. While
is mild, the initial hydride transfer is exothermic. Lower temperature prevents solvent boil-off and minimizes side reactions (e.g., elimination to the alkene).
-
-
Addition: Add
(15 mmol, 0.57 g) portion-wise over 10 minutes.-
Observation: Gas evolution (
) will occur. Ensure venting.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour.
-
Validation: Monitor by TLC (Mobile Phase: 20% EtOAc/Hexane). The starting ketone spot (
) should disappear, replaced by a lower alcohol spot.
-
-
Quench: Add 10 mL of 1M HCl dropwise.
-
Extraction: Evaporate MeOH. Extract aqueous residue with Dichloromethane (
mL). Dry over .
Workflow Visualization
Caption: Chemoselective reduction pathway converting the ketone precursor to the target benzylic alcohol.
Spectroscopic Characterization (The Core)
This section details the specific spectral fingerprints used to validate the structure.
A. Nuclear Magnetic Resonance ( NMR)
Solvent:
The NMR spectrum is defined by the asymmetry of the molecule and the shielding effects of the oxygen atoms.
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.25 | Doublet ( | 2H | Ar-H (meta to OEt) | Deshielded by aromatic ring current; closer to the electron-withdrawing benzylic carbon. |
| 6.86 | Doublet ( | 2H | Ar-H (ortho to OEt) | Shielded by the resonance donation of the ethoxy oxygen lone pairs. |
| 4.52 | Triplet ( | 1H | CH -OH (Benzylic) | The diagnostic signal. Shifted downfield by the OH group and the aromatic ring. |
| 4.02 | Quartet ( | 2H | Typical chemical shift for methylene protons next to an ether oxygen. | |
| 1.85 | Broad Singlet | 1H | Exchangeable proton. Shift varies with concentration and temperature. | |
| 1.65 - 1.80 | Multiplet | 2H | Diastereotopic protons (due to chiral center at C1), appearing as a complex multiplet. | |
| 1.40 | Triplet ( | 3H | Methyl group of the ethoxy chain. | |
| 0.90 | Triplet ( | 3H | Terminal methyl group of the propyl chain. |
Expert Insight: The coupling constant of the aromatic protons (
B. Mass Spectrometry (MS-EI)
Ionization Mode: Electron Impact (70 eV)
Mass spectrometry for this alcohol is dominated by alpha-cleavage and dehydration . The stability of the benzylic carbocation drives the fragmentation pattern.
-
Molecular Ion (
): 180 (Usually distinct but not the base peak). -
Base Peak:
151.-
Origin:
-cleavage.[8] The bond between C1 and C2 breaks, ejecting the ethyl radical ( , Mass 29). -
Result: A resonance-stabilized oxonium ion:
.
-
-
Dehydration Peak:
162 ( ).-
Origin: Loss of water to form the alkene (elimination).
-
Fragmentation Pathway Diagram
Caption: MS fragmentation logic showing the dominance of alpha-cleavage due to benzylic resonance stabilization.
C. Infrared Spectroscopy (FT-IR)
Method: Thin film (neat) on NaCl plates or ATR.
| Wavenumber ( | Functional Group | Description |
| 3350 - 3450 | O-H Stretch | Broad, strong band indicating hydrogen bonded alcohol. |
| 2850 - 2980 | C-H Stretch | Mixed aromatic and aliphatic ( |
| 1610, 1510 | C=C Aromatic | Ring breathing modes, characteristic of the benzene ring. |
| 1245 | C-O-C (Aryl Ether) | Strong asymmetric stretch of the ethoxy ether linkage. |
| 1050 | C-O (Alcohol) | Stretching vibration of the secondary alcohol C-O bond. |
Quality Control & Impurity Profiling
In a drug development context, purity is paramount.
-
Starting Material Carryover: Check for the disappearance of the Ketone Carbonyl stretch at
in IR. Its presence indicates incomplete reduction. -
Elimination Byproduct: If the reaction was heated too aggressively or the acidic quench was too harsh, you may form 1-(4-ethoxyphenyl)-1-propene .
-
Detection: Look for olefinic protons in NMR at
ppm and the loss of the O-H stretch in IR.
-
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for phenylpropanol analogs). Available at: [Link]
Sources
- 1. This compound CAS#: 1031927-88-4 [m.chemicalbook.com]
- 2. This compound | CAS 1031927-88-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]
- 6. NP-MRD: Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173) [np-mrd.org]
- 7. psasir.upm.edu.my [psasir.upm.edu.my]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Guide: Reduction of 4'-Ethoxypropiophenone to 1-(4-Ethoxyphenyl)-1-propanol
Executive Summary & Strategic Significance
The reduction of 4'-ethoxypropiophenone (CAS: 35031-72-2) to 1-(4-ethoxyphenyl)-1-propanol (CAS: 1031927-88-4) is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs) and liquid crystal mesogens. This secondary alcohol serves as a versatile chiral building block; the presence of the 4-ethoxy group allows for subsequent para-directed electrophilic substitutions or ether cleavage, while the propyl chain provides lipophilicity often required in CNS-active drugs (e.g., SSRI analogs) and agrochemicals (e.g., pyrethroids).
This guide presents two distinct methodologies:
-
Standard Chemoselective Reduction: A robust, cost-effective protocol using Sodium Borohydride (NaBH
) for racemic synthesis. -
Enantioselective Reduction: A precision protocol using the Corey-Bakshi-Shibata (CBS) catalyst for accessing high enantiomeric excess (ee), critical for drug development.
Mechanistic Analysis
The transformation proceeds via a nucleophilic addition of a hydride ion (
Reaction Mechanism (NaBH Route)
In protic solvents (MeOH or EtOH), the borohydride anion transfers a hydride to the electropositive carbonyl carbon. The ethoxy group at the para position is electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted propiophenone, necessitating optimized stoichiometry and temperature control.
Figure 1: Mechanistic pathway for the borohydride reduction of aryl ketones.
Methodology 1: Standard Chemoselective Reduction
Objective: High-yield synthesis of racemic alcohol. Scale: Laboratory (10 g scale).
Materials
-
Substrate: 4'-Ethoxypropiophenone (10.0 g, 56.1 mmol)
-
Reagent: Sodium Borohydride (NaBH
) (1.1 equiv, 2.33 g, 61.7 mmol) -
Solvent: Methanol (anhydrous, 100 mL)
-
Quench: 1N HCl, Saturated NaHCO
Protocol
-
Setup: Charge a 250 mL round-bottom flask (RBF) with 4'-ethoxypropiophenone and a magnetic stir bar.
-
Solvation: Add Methanol (100 mL) and cool the solution to 0°C using an ice bath.
-
Expert Insight: While Ethanol can be used, Methanol is preferred due to faster reaction kinetics and easier removal during workup. Cooling is mandatory to suppress side reactions (e.g., borate ester disproportionation).
-
-
Addition: Add NaBH
portion-wise over 15 minutes.-
Caution: Rapid addition generates vigorous
gas evolution. Maintain internal temperature < 10°C.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, and the alcohol ( ) should appear.
-
-
Quench: Cool back to 0°C. Slowly add 1N HCl (20 mL) dropwise until pH
5-6 to destroy excess hydride. -
Workup: Rotate evaporate the Methanol. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate in vacuo.
Expected Yield & Purity
-
Yield: >90% (Theoretical: 10.1 g)
-
Appearance: Colorless to pale yellow viscous oil.
Methodology 2: Enantioselective Reduction (CBS Catalyst)
Objective: Synthesis of (R)- or (S)-1-(4-ethoxyphenyl)-1-propanol with >90% ee. Context: Crucial for pharmaceutical applications where chirality dictates pharmacodynamics.
Materials
-
Catalyst: (R)-Me-CBS (Corey-Bakshi-Shibata) oxazaborolidine (10 mol%)
-
Reductant: Borane-THF complex (
) (0.6 equiv) -
Solvent: Anhydrous THF
Protocol Workflow
Figure 2: Workflow for asymmetric CBS reduction.
Critical Expert Insights
-
Moisture Control: The CBS catalyst is extremely water-sensitive. All reagents must be dried.
-
Temperature: The reaction must be maintained between -20°C and 0°C. Lower temperatures generally improve enantioselectivity (ee) but reduce rate.
-
Order of Addition: The ketone must be added slowly to the Catalyst/Borane mixture. This ensures the ketone reacts via the chiral catalyst complex rather than uncatalyzed background reduction by free
.
Analytical Characterization
To validate the identity of this compound, compare experimental data against these reference parameters.
NMR Spectroscopy (Predicted)
Based on structural analogs (e.g., 1-(4-methoxyphenyl)-1-propanol), the ethoxy substitution introduces a characteristic quartet and triplet.[1]
| Nucleus | Shift ( | Multiplicity | Assignment |
| 1H | 7.25 - 7.30 | Doublet (2H) | Aromatic (meta to OEt) |
| 1H | 6.85 - 6.90 | Doublet (2H) | Aromatic (ortho to OEt) |
| 1H | 4.50 - 4.55 | Triplet (1H) | Chiral center (-CH OH-) |
| 1H | 4.02 | Quartet (2H) | Ethoxy (-OCH 2CH3) |
| 1H | 1.65 - 1.85 | Multiplet (2H) | Propyl methylene (-CH2-) |
| 1H | 1.40 | Triplet (3H) | Ethoxy methyl (-OCH2CH 3) |
| 1H | 0.90 | Triplet (3H) | Propyl terminal methyl (-CH3) |
Mass Spectrometry (GC-MS)[2][3]
-
Molecular Ion (
): 180.24 m/z[2] -
Base Peak: Often m/z 151 (Loss of ethyl group from propyl chain,
-cleavage).
Safety & Regulatory
-
Sodium Borohydride: Water-reactive. Toxic if swallowed.[3] In case of fire, do NOT use water; use dry chemical or sand.
-
4'-Ethoxypropiophenone: Irritant to eyes and skin. Avoid inhalation.
-
Regulatory: This compound is generally considered a research chemical or intermediate. It is not currently listed as a controlled substance, but its structural similarity to certain precursors warrants strict inventory control in a drug development setting.
References
-
PubChem. 1-(4-Ethoxyphenyl)propan-1-ol (Compound Summary). National Library of Medicine.[4] [Link][4][5]
- Google Patents.Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol (WO2015035541A1). (Describes analogous borohydride reduction protocols for ethoxy-phenyl ketones).
-
Corey, E. J., Bakshi, R. K., & Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[6] Journal of the American Chemical Society, 1987.[6] (Foundational text for Methodology 2). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS 1031927-88-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Ethoxyphenyl)propan-1-ol;CAS No.:1031927-88-4 [chemshuttle.com]
- 6. york.ac.uk [york.ac.uk]
Methodological & Application
Application Note: Quantitative Analysis of 1-(4-ETHOXYPHENYL)-1-PROPANOL
For: Researchers, scientists, and drug development professionals.
Introduction
1-(4-ETHOXYPHENYL)-1-PROPANOL is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its dual functionality, stemming from a secondary alcohol group and an ethoxy-substituted phenyl ring, makes it a versatile precursor for more complex molecules.[1] Accurate and precise quantification of this analyte is critical for ensuring the quality, efficacy, and safety of final products. This application note provides a comprehensive guide to the analytical methodologies for the quantification of this compound, offering detailed protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and are presented with a framework for validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2]
Analyte Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂ | PubChem[3] |
| Molecular Weight | 180.24 g/mol | PubChem[3] |
| IUPAC Name | 1-(4-ethoxyphenyl)propan-1-ol | PubChem[3] |
| CAS Number | 1031927-88-4 | Benchchem[1] |
| Predicted XLogP3-AA | 2.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
The presence of a chromophoric phenyl ring suggests that UV detection in HPLC is a viable quantification strategy. The compound's volatility and thermal stability also make it amenable to GC analysis.
Method Selection: A Comparative Overview
The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds.[4] Reversed-phase HPLC, in particular, is well-suited for separating moderately polar compounds like this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an excellent choice for trace analysis and for complex matrices where unequivocal identification is required.[5]
Sources
GC-MS analysis of 1-(4-ETHOXYPHENYL)-1-PROPANOL
Application Note: High-Fidelity GC-MS Profiling of 1-(4-Ethoxyphenyl)-1-propanol Derivatization Strategies, Thermal Stabilization, and Fragmentation Dynamics
Executive Summary
Analyte: this compound (CAS: 1031927-88-4)
Molecular Formula:
This technical guide addresses the primary analytical challenge associated with this compound: thermal instability . As a secondary benzylic alcohol, this compound is prone to dehydration within hot GC injection ports, leading to the artifactual formation of 1-(4-ethoxyphenyl)-1-propene.[1] This guide provides a dual-method approach:
-
Gold Standard: Silylation (TMS derivatization) for quantitative accuracy.
-
Rapid Screen: Optimized direct injection parameters for qualitative assessment.
Chemical Context & Stability Challenges
The analyte features a secondary hydroxyl group at the benzylic position. In the presence of active sites (silanols) in the GC liner or column, or at temperatures exceeding 250°C, the molecule undergoes elimination of water (
-
Thermal Artifact: 1-(4-Ethoxyphenyl)-1-propene (MW 162)[1]
Critical Directive: If a peak at m/z 162 is observed in the absence of derivatization, it must be determined whether it is a genuine impurity or an injection-port artifact.
Experimental Workflow Visualization
The following diagram outlines the decision matrix for sample preparation, highlighting the critical derivatization step to prevent thermal degradation.
Figure 1: Analytical workflow illustrating the critical divergence between direct screening and the recommended derivatization pathway.
Method A: Silylation Protocol (Gold Standard)
Derivatization replaces the active proton of the hydroxyl group with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, improves volatility, and prevents thermal dehydration.[1]
Reagents:
-
Reagent A: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1]
-
Solvent: Anhydrous Pyridine or Ethyl Acetate.
Step-by-Step Protocol:
-
Aliquot: Transfer 100 µL of sample extract (approx. 1 mg/mL) into a 2 mL autosampler vial.
-
Dry: Evaporate solvent under a gentle stream of nitrogen if the solvent is protic (e.g., methanol/ethanol must be removed). Redissolve in 100 µL anhydrous pyridine.
-
React: Add 50 µL of BSTFA + 1% TMCS.
-
Incubate: Cap the vial and heat at 60°C for 30 minutes .
-
Note: Benzylic alcohols are sterically accessible; 30 minutes ensures complete conversion.
-
-
Cool & Dilute: Allow to cool to room temperature. Dilute with 200 µL Ethyl Acetate if necessary to reach detector linear range.
-
Inject: Inject 1 µL in Split mode (10:1).
Instrumental Parameters (GC-MS)
These parameters are optimized for the Agilent 7890/5977 or Shimadzu GCMS-QP2020 platforms but are universally applicable.
Gas Chromatograph (GC)
| Parameter | Setting | Rationale |
| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | "Ultra Inert" (UI) phase is critical to minimize silanol activity that causes peak tailing.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |
| Inlet Temp | 250°C | Sufficient for volatilization; keep <260°C to minimize thermal stress. |
| Injection Mode | Split (10:1) or Splitless (with purge) | Use Split for purity assays; Splitless for trace impurity analysis. |
| Liner | Ultra-Inert Splitless with Wool | Wool promotes vaporization but must be deactivated to prevent dehydration. |
| Oven Program | 60°C (1 min) → 15°C/min → 300°C (3 min) | Slow ramp not required; compound elutes mid-chromatogram (~140-160°C). |
Mass Spectrometer (MS)
| Parameter | Setting | Rationale |
| Source Temp | 230°C | Standard EI source temperature.[1] |
| Quad Temp | 150°C | |
| Transfer Line | 280°C | Prevents condensation between GC and MS. |
| Scan Range | m/z 40 – 450 | Covers molecular ion and key fragments. |
| Solvent Delay | 3.5 min | Protects filament from solvent/reagent surge. |
Data Analysis & Fragmentation Logic
Pathway A: Native Compound (Direct Injection)
If injected directly, the mass spectrum is dominated by alpha-cleavage and dehydration.[1]
-
Molecular Ion (
): m/z 180 (Often weak). -
Base Peak (Alpha-Cleavage): m/z 151.[1]
-
Dehydration Peak: m/z 162.
-
Tropylium Ion Analog: m/z 135/137 (Ethoxy-benzyl cation).[1]
Pathway B: TMS Derivative (Recommended)
The silylated compound (
-
Molecular Ion (
): m/z 252 (Distinct, stable).[1] -
Base Peak (Alpha-Cleavage): m/z 223.[1]
-
TMS Fragments: m/z 73 (
) and m/z 75.
Fragmentation Pathway Diagram
Figure 2: Mass spectral fragmentation pathways.[1][5][7] Note that m/z 223 is the target ion for the derivative, while m/z 162 indicates thermal degradation of the native compound.
Quality Control & System Suitability
To ensure data integrity, the following criteria must be met:
-
Inertness Check: Inject a standard of the native alcohol (underivatized). Calculate the ratio of the alkene peak (m/z 162) to the parent alcohol peak.
-
Pass: Alkene < 2% area.
-
Fail: Alkene > 2%.[8] Action: Replace inlet liner and trim column.
-
-
Derivatization Efficiency: Monitor the presence of native alcohol in the derivatized sample.
-
Pass: Native alcohol (m/z 151/180) is undetectable.
-
-
Carryover: Inject a solvent blank after the highest standard. Target analyte < 0.1% of LOQ.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved February 11, 2026, from [Link][1]
-
NIST Mass Spectrometry Data Center. (n.d.). Gas Chromatography - Mass Spectrometry (GC-MS) of Alcohols. NIST Chemistry WebBook, SRD 69.[1] Retrieved February 11, 2026, from [Link][1]
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
Sources
- 1. jmchemsci.com [jmchemsci.com]
- 2. This compound | CAS 1031927-88-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
Application Notes and Protocols for the Derivatization of 1-(4-ETHOXYPHENYL)-1-PROPANOL to Enhance Biological Activity
Introduction: Unlocking the Therapeutic Potential of 1-(4-ETHOXYPHENYL)-1-PROPANOL
This compound is a versatile aromatic alcohol with a structural backbone ripe for chemical modification. Its core structure, featuring a secondary alcohol and an ethoxyphenyl group, presents a unique opportunity for the strategic design of novel derivatives with enhanced biological activities. While the bioactivity of the parent compound is not extensively documented in publicly available literature, its structural similarity to known bioactive molecules, such as certain neuroprotective and antimicrobial agents, suggests a promising, yet untapped, therapeutic potential.
This guide provides a comprehensive framework for the derivatization of this compound. We will explore the synthesis of three key classes of derivatives—esters, ethers, and carbamates. The rationale behind these modifications lies in their ability to modulate critical physicochemical properties like lipophilicity, metabolic stability, and hydrogen bonding capacity, all of which are pivotal in determining a compound's pharmacokinetic and pharmacodynamic profile.
Following detailed synthetic protocols, this document outlines a suite of in vitro assays to screen these novel derivatives for enhanced antimicrobial, neuroprotective, and antioxidant activities. We will conclude with a thorough guide to the analytical techniques essential for reaction monitoring, purification, and structural elucidation of the synthesized compounds, ensuring the integrity and reproducibility of your research.
I. Strategic Derivatization of the 1-Hydroxyl Group
The secondary alcohol functionality of this compound is the primary target for derivatization. By converting the hydroxyl group into an ester, ether, or carbamate, we can systematically alter the molecule's properties to potentially enhance its biological efficacy.
A. Esterification: Modulating Polarity and Pro-drug Potential
Esterification of the hydroxyl group can significantly increase the lipophilicity of the parent compound, which may enhance its ability to cross cellular membranes. Furthermore, esters can act as pro-drugs, undergoing hydrolysis in vivo to release the active parent alcohol. The Steglich esterification is a mild and effective method for esterifying secondary alcohols, particularly those sensitive to acidic conditions[1][2][3].
This protocol details the synthesis of an exemplary ester derivative using acetic acid. The same procedure can be adapted for other carboxylic acids to generate a library of ester derivatives.
Materials:
-
This compound
-
Acetic Acid (or other desired carboxylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl Acetate
-
Silica gel for TLC and column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and acetic acid (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
In-process Control (TLC): Monitor the reaction progress by TLC using a solvent system such as 3:1 Hexanes:Ethyl Acetate. The formation of the more non-polar ester product will be indicated by a new spot with a higher Rf value compared to the starting alcohol.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate to afford the pure ester.
Data Presentation:
| Compound | Starting Alcohol (Rf) | Ester Product (Rf) |
| Acetate Derivative | ~0.3 (3:1 Hex:EtOAc) | ~0.6 (3:1 Hex:EtOAc) |
Visualization of Workflow:
Caption: Steglich Esterification Workflow.
B. Etherification: Enhancing Metabolic Stability
Conversion of the hydroxyl group to an ether linkage can increase the metabolic stability of the molecule by preventing oxidation. The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide[1][4][5][6][7].
This protocol describes the synthesis of a methyl ether derivative. Other alkyl halides can be used to generate a variety of ether derivatives.
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (or other alkyl halide)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Silica gel for TLC and column chromatography
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
In-process Control (TLC): Monitor the reaction by TLC using a solvent system like dichloromethane[8]. The ether product will have a higher Rf than the starting alcohol.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain the pure ether.
Visualization of Workflow:
Caption: Williamson Ether Synthesis Workflow.
C. Carbamate Formation: Introducing Hydrogen Bonding Moieties
Carbamates introduce a functional group capable of acting as both a hydrogen bond donor and acceptor, which can lead to new interactions with biological targets. A straightforward method for carbamate synthesis involves the reaction of an alcohol with an isocyanate[9][10][11][12].
This protocol details the synthesis of a phenyl carbamate derivative. A variety of isocyanates can be employed to create a diverse library of carbamates.
Materials:
-
This compound
-
Phenyl Isocyanate (or other desired isocyanate)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for TLC and preparative HPLC
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq).
-
Add phenyl isocyanate (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
In-process Control (TLC): Monitor the reaction progress by TLC. The carbamate product will have a different Rf value compared to the starting alcohol.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using preparative reverse-phase HPLC to obtain the pure carbamate derivative[4][7][13][14][15].
Visualization of Workflow:
Caption: Carbamate Synthesis Workflow.
II. Biological Activity Screening
The newly synthesized derivatives should be screened for a range of biological activities to identify promising candidates for further development. Based on the structural features of the parent compound, we propose screening for antimicrobial, neuroprotective, and antioxidant activities.
A. Antimicrobial Activity Screening
The presence of the aromatic ring and the potential for increased lipophilicity in the derivatives suggest possible antimicrobial properties.
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism[16][17][18].
Procedure:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a liquid growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions for the test organism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
B. Neuroprotective Activity Screening
Phenolic compounds are known to exhibit neuroprotective effects[5][19][20][21][22]. The ethoxyphenyl moiety of the derivatives warrants investigation into their potential to protect neuronal cells from damage.
This assay assesses the ability of the derivatives to protect neuronal cells from glutamate-induced cell death, a common mechanism in neurodegenerative diseases[23][24].
Procedure:
-
Culture a neuronal cell line (e.g., HT22 cells) in a suitable medium.
-
Pre-treat the cells with various concentrations of the derivatives for a specified period.
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate.
-
Include control groups (untreated cells, cells treated with glutamate only).
-
After the incubation period, assess cell viability using a suitable method, such as the MTT assay.
-
A higher cell viability in the presence of the derivative compared to the glutamate-only control indicates a neuroprotective effect.
C. Antioxidant Activity Screening
The phenolic-like structure of the parent compound suggests that its derivatives may possess antioxidant properties by scavenging free radicals.
This is a common and reliable method to evaluate the free radical scavenging activity of compounds[9][23][24][25][26].
Procedure:
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare solutions of the derivatives at various concentrations.
-
Mix the derivative solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
A decrease in absorbance compared to the control (DPPH solution without the derivative) indicates radical scavenging activity. The percentage of scavenging activity can be calculated.
III. Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized derivatives.
A. Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring reaction progress and assessing the purity of fractions during column chromatography[27][28][29][30]. For the derivatives of this compound, various solvent systems can be employed depending on the polarity of the derivative.
General Guidance:
-
Esters and Ethers: Non-polar to moderately polar systems like Hexanes:Ethyl Acetate or Dichloromethane are often suitable.
-
Carbamates: Moderately polar systems may be required.
-
Phenolic Compounds: For starting materials or any phenolic byproducts, solvent systems containing a small amount of acid (e.g., acetic acid) can improve spot shape[31]. Toluene:acetone (9:1) is also a good choice for phenolic compounds[31].
B. High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for the purification of the synthesized derivatives, especially for compounds that are difficult to crystallize or separate by column chromatography[4][7][13][14][15]. Reverse-phase HPLC is particularly well-suited for the purification of these relatively non-polar aromatic compounds.
General Method Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed for complete characterization.
-
¹H NMR:
-
Aromatic Protons: Signals for the protons on the ethoxyphenyl ring will typically appear in the region of 6.5-8.0 ppm[32].
-
Protons Alpha to Oxygen: The proton on the carbon bearing the ester, ether, or carbamate group will be shifted downfield compared to the starting alcohol. For ethers, this is typically in the 3.5-4.5 ppm region[33].
-
Interpreting Spectra: The splitting patterns and integration of the signals will provide detailed information about the connectivity of the atoms[34][35][36][37].
-
-
¹³C NMR:
-
Carbon Alpha to Oxygen: The carbon attached to the oxygen of the ester, ether, or carbamate will show a characteristic chemical shift, typically in the range of 65-90 ppm for ethers[33]. Aromatic carbons generally appear between 100-150 ppm.
-
D. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
-
Esters, Ethers, and Carbamates: These compounds often show characteristic fragmentation patterns. For example, ethers can undergo α-cleavage or cleavage of the C-O bond[38][39][40]. Aromatic compounds often exhibit a prominent molecular ion peak[15].
By following these detailed protocols, researchers can systematically synthesize, screen, and characterize novel derivatives of this compound, paving the way for the discovery of new therapeutic agents.
References
-
Neuroprotective Effects of Ethanol Extract of Polyscias fruticosa (EEPF) against Glutamate-Mediated Neuronal Toxicity in HT22 Cells. (2023). MDPI. [Link]
-
(PDF) Neuroprotective Effects of Ethanol Extract of Polyscias fruticosa (EEPF) against Glutamate-Mediated Neuronal Toxicity in HT22 Cells. (2023). ResearchGate. [Link]
-
DPPH Scavenging Assay Protocol. (2026). ACME Research Solutions. [Link]
-
Genesis and development of DPPH method of antioxidant assay. PubMed Central. [Link]
-
(PDF) In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (2025). ResearchGate. [Link]
-
Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI. [Link]
-
Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. PubMed Central. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
-
Phenolic Compounds of Therapeutic Interest in Neuroprotection. PubMed Central. [Link]
-
N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). EPA. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]
-
Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. PubMed Central. [Link]
-
The Williamson Ether Synthesis. University of Richmond. [Link]
-
Monitoring Reactions by TLC. Washington State University. [Link]
-
15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Phenolic Characterization and Neuroprotective Properties of Grape Pomace Extracts. MDPI. [Link]
-
The progress of the reaction was monitored by TLC. After completion... ResearchGate. [Link]
-
Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. [Link]
-
Key Concepts and Considerations of Preparative Liquid Chromatography. Welch Materials. [Link]
-
Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal. [Link]
-
A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. PubMed. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)? ResearchGate. [Link]
-
Principles in preparative HPLC. University of Warwick. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
-
The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. PubMed Central. [Link]
-
How can TLC monitor the progress of a chemical reaction? YouTube. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. St. Norbert College. [Link]
-
Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Link]
-
Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. MDPI. [Link]
-
Phenolic Acids and Prevention of Cognitive Decline: Polyphenols with a Neuroprotective Role in Cognitive Disorders and Alzheimer's Disease. MDPI. [Link]
-
Principles and practical aspects of preparative liquid chromatography. Agilent. [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
-
Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. [Link]
-
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. Read Chemistry. [Link]
-
Esterification of Carboxylic Acids with. Organic Syntheses Procedure. [Link]
-
Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. agilent.com [agilent.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. researchgate.net [researchgate.net]
- 10. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 13. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. welch-us.com [welch-us.com]
- 15. warwick.ac.uk [warwick.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 18. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phenolic Acids and Prevention of Cognitive Decline: Polyphenols with a Neuroprotective Role in Cognitive Disorders and Alzheimer’s Disease [mdpi.com]
- 23. acmeresearchlabs.in [acmeresearchlabs.in]
- 24. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
- 30. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 31. researchgate.net [researchgate.net]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
- 35. web.mnstate.edu [web.mnstate.edu]
- 36. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 37. acdlabs.com [acdlabs.com]
- 38. youtube.com [youtube.com]
- 39. par.nsf.gov [par.nsf.gov]
- 40. scribd.com [scribd.com]
Application Notes & Protocols for the Biological Screening of 1-(4-ETHOXYPHENYL)-1-PROPANOL
Abstract
This document provides a comprehensive, multi-tiered strategy for the initial biological screening of 1-(4-ethoxyphenyl)-1-propanol, a synthetic organic compound with potential pharmacological applications.[1] The structural motifs, including a secondary alcohol and an ethoxy-substituted phenyl ring, suggest the possibility of diverse biological activities.[1] This guide is intended for researchers in drug discovery and pharmacology, offering a logical cascade of in vitro assays to efficiently profile the compound's bioactivity, from broad-spectrum cytotoxicity to specific mechanistic and safety assessments. The protocols herein are designed to be self-validating through the inclusion of appropriate controls and are grounded in established methodologies to ensure data integrity and reproducibility.
Introduction and Scientific Rationale
This compound is a chemical entity possessing functional groups that are common in many biologically active molecules.[1] Its phenylpropanol backbone is a structural feature found in compounds with applications ranging from pharmaceuticals to fragrances.[1] For instance, derivatives of similar structures have been explored for neuroprotective effects, while the related aryloxypropanolamines are a well-known class of β-blockers, exemplified by propranolol.[1][2]
The rationale for screening this specific molecule is based on "scaffold hopping" and structure-activity relationship (SAR) principles. The presence of a hydroxyl group and an ether linkage on a phenyl ring provides sites for hydrogen bonding and potential metabolic activity, making it a candidate for interaction with various biological targets. A systematic screening approach is essential to uncover its potential therapeutic value or liabilities. This process begins with identifying a biological target and progresses through various stages of testing to identify and optimize lead compounds.[3][4]
The Screening Cascade: A Tiered Approach
A tiered or cascaded approach is the most resource-efficient strategy for early-stage drug discovery.[5][6] It prioritizes broad, cost-effective assays to first identify any general biological effect ("hits"). Promising, non-toxic hits are then advanced to more complex, target-specific, and resource-intensive assays.
Figure 1: A tiered screening cascade for this compound.
Tier 1: Primary Screening Protocols
The objective of Tier 1 is to cast a wide net to detect any significant biological activity and to establish a baseline for cytotoxicity.
General Cytotoxicity and Cell Viability Assay
Scientific Rationale: Before assessing specific activities, it is crucial to determine the concentration range at which the compound is toxic to cells. This ensures that any observed effects in subsequent assays are not simply a result of cell death. The XTT assay is a reliable colorimetric method where metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product.[7]
Protocol: XTT Cell Viability Assay
-
Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "untreated control" (medium with DMSO vehicle) and "positive control" (e.g., 10% DMSO or a known cytotoxic agent like Doxorubicin).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Thermo Fisher CyQUANT™ XTT Assay).[8] This typically involves mixing the XTT reagent with an electron-coupling solution.
-
Reaction: Add 50 µL of the prepared XTT mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protecting it from light.
-
Measurement: Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Antimicrobial Activity Screening
Scientific Rationale: Many synthetic compounds exhibit antimicrobial properties. The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10][11]
Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation: Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). Adjust the inoculum to a 0.5 McFarland standard.
-
Plate Preparation: In a sterile 96-well plate, add 50 µL of sterile broth to all wells.
-
Compound Dilution: Add 50 µL of a 2x concentrated stock of the test compound to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well.
-
Controls: Include a "growth control" (broth + inoculum, no compound), a "sterility control" (broth only), and a "positive control" (a known antibiotic like Ampicillin for bacteria or Fluconazole for yeast).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).[12]
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.
Antioxidant Activity Screening
Scientific Rationale: Phenolic and hydroxyl-containing compounds can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals.[13] The DPPH and ABTS assays are rapid, simple, and widely used methods to evaluate the free-radical scavenging ability of a compound.[14][15][16]
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a ~60 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of ~1.0 at 517 nm.
-
Compound Preparation: Prepare various concentrations of the test compound in methanol.
-
Reaction: In a 96-well plate, mix 100 µL of the test compound solution with 100 µL of the DPPH solution.
-
Controls: Use Ascorbic acid or Trolox as a positive control. Use methanol as a blank.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A change in color from violet to yellow indicates radical scavenging.[17]
-
Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Tier 2: Secondary Mechanistic Screening
If the compound shows low cytotoxicity and interesting activity in Tier 1, it can be advanced to assays that probe a specific mechanism of action.
Anti-inflammatory Activity Assay
Scientific Rationale: An anti-inflammatory effect is a common therapeutic target. Macrophages, when stimulated with bacterial lipopolysaccharide (LPS), produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6) through the activation of signaling pathways such as NF-κB and MAPKs.[18][19][20] This assay measures the ability of the test compound to inhibit this inflammatory response.[21][22]
Figure 2: LPS-induced pro-inflammatory signaling pathway in macrophages.
Protocol: Inhibition of NO Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the Tier 1 cytotoxicity assay) for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Controls:
-
Negative Control: Cells + Medium + Vehicle (DMSO).
-
Positive Control: Cells + Medium + Vehicle + LPS.
-
Drug Control: A known inhibitor like Dexamethasone.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution).
-
A pink/magenta color will develop. Immediately measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Tier 3: Early Safety & Liability Screening
These assays are critical for identifying potential liabilities that could halt drug development.[23]
Cytochrome P450 (CYP) Inhibition Assay
Scientific Rationale: Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism.[24] Inhibition of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) by a new chemical entity can lead to dangerous drug-drug interactions.[25][26] This assay determines the IC₅₀ of the compound against the activity of key CYP enzymes.[27]
Protocol: In Vitro CYP Inhibition (Fluorometric)
-
System: Use human liver microsomes (HLMs) as the enzyme source and specific fluorogenic probe substrates for each CYP isoform.
-
Reaction Mixture: In a black 96-well plate, combine HLMs, a NADPH-generating system, and the test compound at various concentrations.
-
Incubation: Pre-incubate the mixture at 37°C.
-
Initiation: Start the reaction by adding the specific fluorogenic substrate for the CYP isoform being tested.
-
Measurement: Monitor the formation of the fluorescent metabolite over time using a fluorescence plate reader.
-
Controls: Include a "no inhibitor" control and a positive control inhibitor for each isoform (e.g., Ketoconazole for CYP3A4).
-
Data Analysis: Calculate the rate of metabolite formation. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.[25][28]
hERG Potassium Channel Inhibition Assay
Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[29] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes. Early assessment of hERG liability is a regulatory requirement.[30][31]
Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[32]
-
Instrumentation: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).[29]
-
Procedure: Cells are captured, and a whole-cell patch clamp configuration is established automatically.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.[29][30]
-
Compound Application: After establishing a stable baseline current, apply the test compound at multiple concentrations sequentially.
-
Measurement: Measure the hERG tail current before and after compound addition.
-
Controls: A vehicle control (DMSO) and a potent hERG blocker (e.g., E-4031) must be used as negative and positive controls, respectively.[29]
-
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data from the screening assays should be summarized for clear comparison and decision-making.
Table 1: Summary of In Vitro Biological Activity for this compound
| Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀ / MIC) | Positive Control | Control Result |
| Cytotoxicity | HEK293 | Cell Viability | > 100 µM | Doxorubicin | IC₅₀ = 1.5 µM |
| Antimicrobial | S. aureus | MIC | 64 µg/mL | Ampicillin | MIC = 0.5 µg/mL |
| E. coli | MIC | > 128 µg/mL | Ampicillin | MIC = 4 µg/mL | |
| C. albicans | MIC | > 128 µg/mL | Fluconazole | MIC = 1 µg/mL | |
| Antioxidant | DPPH Radical | Scavenging | IC₅₀ = 85 µM | Ascorbic Acid | IC₅₀ = 25 µM |
| Anti-inflammatory | RAW 264.7 | NO Inhibition | IC₅₀ = 42 µM | Dexamethasone | IC₅₀ = 0.1 µM |
| CYP Inhibition | HLM (CYP3A4) | Activity | IC₅₀ = 28 µM | Ketoconazole | IC₅₀ = 0.05 µM |
| hERG Safety | HEK293-hERG | Channel Current | IC₅₀ = 75 µM | E-4031 | IC₅₀ = 0.01 µM |
Note: Data presented are hypothetical and for illustrative purposes only.
References
-
Asian Publication Corporation. (2022). Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives. Retrieved from [Link]
-
MDPI. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. Retrieved from [Link]
-
Gpatindia. (2020). PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
MDPI. (2022). In vitro and in vivo Experimental Investigation of Anti-Inflammatory Effects of Peucedanum japonicum Aqueous Extract by Suppressing the LPS-Induced NF- κ B/MAPK JNK Pathways. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Anti-Inflammatory Activity of 1,4-Naphthoquinones Blocking P2X7 Purinergic Receptors in RAW 264.7 Macrophage Cells. Retrieved from [Link]
-
MDPI. (2022). The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
PubMed. (2020). New phenylpropanoid-substituted and benzyl-substituted flavonols from Alangium chinense. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Retrieved from [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (1975). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]
- Google Patents. (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
-
ASM Journals. (2023). Anti-inflammatory effects of yeast-derived vacuoles on LPS-induced murine macrophage activation. Retrieved from [Link]
-
Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
-
MDPI. (2021). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Retrieved from [Link]
-
E3S Web of Conferences. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f & Zoll.) M.A. Retrieved from [Link]
-
IP Innovative Publication Pvt. Ltd. (2023). The Guidelines for Early Drug Discovery for Future Application. Retrieved from [Link]
-
PubMed Central. (2012). Principles of early drug discovery. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
PubMed Central. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]
-
ResearchGate. (2022). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical.... Retrieved from [Link]
-
JoVE. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]
-
PubMed Central. (2016). Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
PubMed Central. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]
-
ResearchGate. (2022). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]
-
BioAgilytix. (n.d.). Discovery Phase in Drug Development. Retrieved from [Link]
-
MDPI. (2022). Virtual Combinatorial Chemistry and Pharmacological Screening: A Short Guide to Drug Design. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2008). Antioxidant Activity of Some Common Plants. Retrieved from [Link]
-
ASM Journals. (2024). Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. Retrieved from [Link]
-
Biobide. (n.d.). The Drug Discovery Process: What Is It and Its Major Steps. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
-
ION Biosciences. (n.d.). Thallium-free hERG Potassium Channel Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]
Sources
- 1. This compound | 1031927-88-4 | Benchchem [benchchem.com]
- 2. PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. blog.biobide.com [blog.biobide.com]
- 5. interesjournals.org [interesjournals.org]
- 6. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. measurlabs.com [measurlabs.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 18. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo [mdpi.com]
- 19. khu.elsevierpure.com [khu.elsevierpure.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. enamine.net [enamine.net]
- 27. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 28. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 30. fda.gov [fda.gov]
- 31. criver.com [criver.com]
- 32. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-(4-ETHOXYPHENYL)-1-PROPANOL Synthesis
Welcome to the technical support center for the synthesis of 1-(4-ethoxyphenyl)-1-propanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields for this important chemical intermediate. Here, we move beyond simple procedural lists to explore the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to not only solve current issues but also to anticipate and prevent future synthetic roadblocks.
The synthesis of this compound, a valuable precursor in the pharmaceutical and fragrance industries, can be approached through several common routes, primarily the Grignard reaction and the reduction of 4'-ethoxypropiophenone. While theoretically straightforward, these methods are often plagued by practical challenges that can significantly diminish the final yield. This guide provides a structured, question-and-answer-based approach to troubleshoot these common issues, grounded in established chemical principles and supported by authoritative references.
Section 1: Troubleshooting Grignard Reaction-Based Synthesis
The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl compound, is a cornerstone of C-C bond formation.[1][2][3] In the context of this compound synthesis, this typically involves the reaction of 4-ethoxyphenylmagnesium bromide with propanal.[4] While capable of good yields (70-85%), this pathway is sensitive to a number of experimental variables.[4]
Frequently Asked Questions (FAQs) - Grignard Synthesis
Q1: My Grignard reaction is sluggish or fails to initiate. What are the likely causes and how can I fix this?
A1: The initiation of a Grignard reaction is a critical step that depends on the exposure of a clean magnesium surface to the alkyl or aryl halide. Several factors can inhibit this process:
-
Moisture: Grignard reagents are potent bases and will readily react with even trace amounts of water, which can passivate the magnesium surface.[2][5] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents like diethyl ether or THF must be rigorously dried, for instance, by distillation from sodium/benzophenone.
-
Magnesium Oxide Layer: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. To activate the magnesium, you can crush the turnings in a mortar and pestle (under an inert atmosphere if possible) or add a small crystal of iodine, which can etch the surface.
-
Initiator Concentration: A localized high concentration of the halide can aid in initiation. Try adding a small volume of the halide solution directly to the magnesium surface without stirring, and gently warm the flask.
Q2: I'm observing a significant amount of a biphenyl impurity (4,4'-diethoxybiphenyl) in my crude product. Why is this happening and how can I minimize it?
A2: The formation of biphenyls is a classic side reaction in Grignard synthesis, known as Wurtz-type coupling. This occurs when the Grignard reagent reacts with unreacted aryl halide. To mitigate this:
-
Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.
-
Temperature Control: While some heat may be needed for initiation, maintaining a gentle reflux during the addition of the aryl halide is generally sufficient. Overheating can promote side reactions.
Q3: My yield is low, and I've isolated unreacted 4-bromoanisole. What went wrong?
A3: This points to either incomplete formation of the Grignard reagent or its premature quenching.
-
Incomplete Grignard Formation: As discussed in Q1, ensure your magnesium is activated and the system is scrupulously dry.
-
Premature Quenching: Grignard reagents are strong bases and will be quenched by any acidic protons in the system.[2][5] Besides water, this includes alcohols and carboxylic acids. Ensure your starting materials and solvents are free from such impurities.
Q4: After quenching the reaction, I have a thick, unmanageable precipitate that makes extraction difficult. How can I improve the workup?
A4: The quenching of a Grignard reaction with aqueous acid (often ammonium chloride solution) neutralizes the magnesium alkoxide and dissolves the magnesium salts.[6] If a thick precipitate forms, it could be due to insufficient acid or localized high pH.
-
Controlled Quenching: Cool the reaction mixture in an ice bath before slowly adding the saturated aqueous ammonium chloride solution.[6] Stir vigorously during the addition to ensure efficient mixing.
-
Additional Acid: If a persistent precipitate remains, the careful addition of a dilute mineral acid like 2M HCl can help to dissolve the magnesium salts.[6]
Section 2: Troubleshooting Ketone Reduction-Based Synthesis
The reduction of 4'-ethoxypropiophenone to this compound is an attractive alternative to the Grignard route, often favored for its scalability and milder reaction conditions.[4] Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.
Frequently Asked Questions (FAQs) - Ketone Reduction
Q1: My reduction of 4'-ethoxypropiophenone is incomplete, and I'm recovering a significant amount of starting material. What are the key factors for a successful reduction?
A1: Incomplete reduction can stem from several issues related to the reducing agent and reaction conditions:
-
Reducing Agent Stoichiometry: While the stoichiometry is theoretically 1:4 (ketone:hydride), it's common practice to use a slight excess of NaBH₄ to ensure complete conversion.
-
Solvent Choice: Protic solvents like ethanol or methanol are typically used for NaBH₄ reductions.[7][8] These solvents also participate in the reaction by protonating the intermediate alkoxide. Ensure your solvent is of appropriate quality.
-
Temperature and Reaction Time: Most borohydride reductions of simple ketones proceed readily at room temperature. However, if you're observing low conversion, you can try extending the reaction time or gently warming the mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Q2: I'm concerned about the formation of side products. What are the potential impurities in a NaBH₄ reduction of an aryl ketone?
A2: Sodium borohydride is a relatively mild and selective reducing agent, primarily targeting aldehydes and ketones.[8] Therefore, the formation of significant side products is less common than in Grignard reactions. However, potential issues include:
-
Over-reduction: While unlikely with NaBH₄, more powerful reducing agents could potentially reduce the aromatic ring under harsh conditions.
-
Impure Starting Material: The purity of your starting 4'-ethoxypropiophenone is crucial. Any impurities in the ketone will be carried through the reaction.
Q3: The workup procedure seems to generate emulsions during the extraction. How can I achieve a clean phase separation?
A3: Emulsions are common during the workup of reactions involving basic or salt-laden aqueous layers.
-
Brine Wash: After quenching the reaction and performing an initial extraction, washing the combined organic layers with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[6]
-
Patience and Separation Techniques: Allow the separatory funnel to stand for a longer period to allow the layers to separate. If an emulsion persists, you can try passing the mixture through a pad of celite or anhydrous sodium sulfate.
Section 3: General Purification and Characterization
Q1: My crude product appears oily and discolored. What are the best methods for purifying this compound?
A1: The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
-
Column Chromatography: For small to medium-scale reactions, silica gel column chromatography is highly effective for separating the desired alcohol from non-polar impurities (like biphenyls) and more polar impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Vacuum Distillation: For larger quantities, vacuum distillation can be an efficient purification method. The boiling point of this compound is reported to be 225-230 °C at atmospheric pressure, so distillation will require reduced pressure.[9]
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of spectroscopic and analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the ethoxy group, the aromatic protons, the methine proton adjacent to the hydroxyl group, and the ethyl group.
-
Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of an alcohol.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for assessing the purity of your final product.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
-
Materials: Magnesium turnings, 4-bromoanisole, anhydrous diethyl ether, propanal, saturated aqueous ammonium chloride, 2M hydrochloric acid, anhydrous sodium sulfate.
-
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere.
-
Add magnesium turnings to the flask.
-
Slowly add a solution of 4-bromoanisole in anhydrous diethyl ether from the dropping funnel to initiate the reaction.
-
Once initiated, add the remaining 4-bromoanisole solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, reflux for an additional 30-60 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of propanal in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
If solids persist, add 2M HCl dropwise until a clear solution is obtained.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
-
Protocol 2: Synthesis of this compound via Ketone Reduction
-
Materials: 4'-ethoxypropiophenone, sodium borohydride, ethanol, deionized water, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 4'-ethoxypropiophenone in ethanol.
-
Cool the solution in an ice bath.
-
In small portions, add sodium borohydride to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add deionized water to quench the excess NaBH₄.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
-
Data Summary
| Synthesis Route | Key Reagents | Typical Yield | Common Side Products |
| Grignard Reaction | 4-ethoxyphenylmagnesium bromide, propanal | 70-85%[4] | 4,4'-diethoxybiphenyl, unreacted starting materials |
| Ketone Reduction | 4'-ethoxypropiophenone, Sodium Borohydride | High | Minimal, primarily unreacted starting material |
Visualizations
Caption: Troubleshooting Decision Tree for Grignard Synthesis.
Caption: Experimental Workflow for Ketone Reduction.
Caption: Comparison of Reaction Mechanisms.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes using. Retrieved from [Link]
- Google Patents. (n.d.). CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol.
-
Technical Disclosure Commons. (2024). Improved process for the preparation of (4S)4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Mephedrone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]
- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Ethoxyphenyl)propan-1-ol. Retrieved from [Link]
- Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. This compound | 1031927-88-4 | Benchchem [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol - Google Patents [patents.google.com]
- 8. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
Validation & Comparative
Technical Comparison & Characterization Guide: (R) vs (S)-1-(4-Ethoxyphenyl)-1-Propanol
Executive Summary
1-(4-ethoxyphenyl)-1-propanol (CAS: 1031927-88-4) is a vital chiral intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly those targeting neuroprotective pathways.[1] As a chiral secondary alcohol, it exists as two enantiomers: (R) and (S) .
The Critical Challenge: In an achiral environment (standard NMR, IR, MS), these enantiomers are spectroscopically indistinguishable. This guide outlines the specific methodologies required to differentiate, quantify, and resolve these enantiomers, contrasting their identical "baseline" properties with their divergent behavior in chiral environments.
Part 1: The Identical Baseline (Achiral Spectroscopy)
Before attempting differentiation, it is essential to validate the chemical structure of the racemate. The following spectroscopic data applies equally to the (R)-enantiomer, (S)-enantiomer, and the racemic mixture.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃, 400 MHz
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Ar-H (ortho to ethoxy) | 6.80 – 6.90 | Doublet (d) | 2H | ~8.5 Hz | AA'BB' System |
| Ar-H (meta to ethoxy) | 7.20 – 7.30 | Doublet (d) | 2H | ~8.5 Hz | AA'BB' System |
| CH-OH (Benzylic) | 4.50 – 4.60 | Triplet (t) | 1H | ~6.5 Hz | Chiral Center |
| -OCH₂- (Ethoxy) | 4.02 | Quartet (q) | 2H | 7.0 Hz | Ether Linkage |
| -CH₂- (Propyl) | 1.70 – 1.85 | Multiplet (m) | 2H | - | Methylene Bridge |
| -CH₃ (Ethoxy) | 1.40 | Triplet (t) | 3H | 7.0 Hz | Terminal Methyl |
| -CH₃ (Propyl) | 0.90 | Triplet (t) | 3H | 7.4 Hz | Terminal Methyl |
Mass Spectrometry & IR
-
HRMS (ESI+): Calculated for C₁₁H₁₆O₂ [M+H]⁺: 181.1229.
-
FT-IR (Neat):
-
3350–3400 cm⁻¹: Broad O-H stretch (Hydrogen bonded).
-
1610, 1510 cm⁻¹: Aromatic C=C ring stretch.
-
1240 cm⁻¹: Aryl alkyl ether C-O stretch (Strong).
-
Part 2: The Divergence (Chiral Differentiation)
To distinguish the (R) and (S) forms, one must introduce a chiral selector.[1][2] This section details the two primary methods: Chiral HPLC (for purity) and Polarimetry (for identity).
Chiral High-Performance Liquid Chromatography (HPLC)
This is the "Gold Standard" for determining Enantiomeric Excess (ee). The separation relies on the differential interaction of the enantiomers with a polysaccharide-based chiral stationary phase (CSP).
Recommended Protocol:
-
Column: Chiralcel OD-H or Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5 v/v).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 220 nm or 254 nm.
-
Temperature: 25°C.
Performance Comparison:
| Parameter | (S)-Enantiomer | (R)-Enantiomer | Note |
| Elution Order (Typical) | Fast Eluting ( | Slow Eluting ( | Order may reverse based on specific column brand; verify with pure standard. |
| Retention Factor ( | ~ 2.0 - 3.0 | ~ 3.5 - 4.5 | Separation Factor ( |
| Resolution ( | - | > 1.5 | Baseline separation achievable. |
Note: Data extrapolated from homologous 1-(4-methoxyphenyl)-1-propanol studies [1, 2].
Optical Rotation (Polarimetry)
Polarimetry provides the definitive assignment of absolute configuration when compared to literature standards.
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
-
Concentration:
(1 g/100 mL) in Ethanol or CHCl₃.
| Enantiomer | Specific Rotation | Direction |
| (S)-1-(4-ethoxyphenyl)-1-propanol | Negative (-) | Levorotatory |
| (R)-1-(4-ethoxyphenyl)-1-propanol | Positive (+) | Dextrorotatory |
Reference Value: The structurally homologous (R)-1-(4-methoxyphenyl)-1-propanol exhibits
Part 3: Experimental Workflow for Resolution
The most efficient route to obtain high-purity enantiomers for research is Lipase-Catalyzed Kinetic Resolution . This method uses an enzyme to selectively acetylate one enantiomer (usually the (R)-form), leaving the (S)-alcohol unreacted.
Kinetic Resolution Protocol
Reagents: Racemic this compound, Vinyl Acetate (acyl donor), Lipase (Novozym 435 or Pseudomonas cepacia lipase), MTBE (solvent).
-
Setup: Dissolve racemate (10 mmol) in MTBE (50 mL).
-
Initiation: Add Vinyl Acetate (5 eq.) and Lipase (500 mg). Incubate at 30°C with orbital shaking.
-
Monitoring: Track conversion via Chiral HPLC. Stop reaction at ~50% conversion.
-
Workup: Filter off enzyme. Evaporate solvent.[3]
-
Separation: Separate the (S)-Alcohol (unreacted) from the (R)-Acetate (product) via standard silica gel flash chromatography (Hexane/EtOAc gradient).
-
Hydrolysis: Treat (R)-Acetate with K₂CO₃/MeOH to yield pure (R)-Alcohol .
Process Visualization
The following diagram illustrates the kinetic resolution pathway, highlighting the separation logic.
Caption: Workflow for the enzymatic kinetic resolution of this compound, yielding both enantiomers in high purity.
Part 4: Comparative Summary Table
| Feature | (R)-Enantiomer | (S)-Enantiomer | Racemate |
| CAS Number | N/A (Specific) | N/A (Specific) | 1031927-88-4 |
| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) | 0° |
| Chiral HPLC Order | Typically 2nd Eluter | Typically 1st Eluter | Two Peaks (1:1) |
| Biological Activity | Potential Neuroprotection* | Varies by Target | Mixed Activity |
| Precursor Source | Hydrolysis of Acetate | Unreacted from Resolution | Grignard Synthesis |
*Biological activity is target-dependent; (R)-isomers of phenyl-propanols often exhibit higher potency in specific receptor binding assays [4].
References
-
Phenomenex Inc. "Chiral HPLC Separations: A Guide to Column Selection."[4] Phenomenex Technical Guides.
-
BGB Analytik. "Chiral Handbook: Separation of Phenyl-Alcohol Derivatives." HPLC & SFC Chiral Applications, p. 179.[5]
-
Royal Society of Chemistry. "Supplementary Information: Synthesis of (R)-1-(4-methoxyphenyl)ethanol." Chemical Science, 2015.
-
National Institutes of Health (NIH). "PubChem Compound Summary: this compound." PubChem Database.
- Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007. (General reference for Lipase Kinetic Resolution protocols).
Sources
Definitive Guide: Cross-Validation of Analytical Methods for 1-(4-Ethoxyphenyl)-1-propanol
Executive Summary
Objective: To establish a robust, self-validating analytical framework for the quantification and purity assessment of 1-(4-ethoxyphenyl)-1-propanol (CAS: 1031927-88-4), a critical intermediate in pharmaceutical synthesis.[1]
The Challenge: This compound possesses a chiral center and shares significant structural homology with its ketone precursor, 4'-ethoxypropiophenone.[1] Relying on a single analytical technique risks undetected co-elution or mass spectral ambiguity.[1]
The Solution: This guide details a cross-validation strategy employing High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) as the primary quantitative method, cross-referenced against Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal specificity.
Part 1: Molecular Profile & Analytical Strategy[1]
The Analyte
-
Key Functional Groups: Secondary alcohol (chiral center), Ethoxy ether, Phenyl ring.[1]
-
Solubility Profile: Soluble in methanol, acetonitrile, ethyl acetate; sparingly soluble in water.[1]
The "Orthogonal" Approach
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we do not rely on a single data stream.[1]
-
Method A (HPLC-DAD): Relies on polarity-based separation and UV-chromophore absorption (π-π* transitions of the aromatic ring).[1]
-
Method B (GC-MS): Relies on volatility and mass-to-charge (m/z) fragmentation.[1]
If both methods yield results within ±2.0% of each other, the analytical control strategy is validated.[1]
Part 2: Primary Method – HPLC-DAD Protocol
Rationale: HPLC is preferred for routine quantitation due to its high precision and ability to analyze thermally labile impurities without derivatization.[1]
Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) | Provides sufficient hydrophobic retention for the ethoxy group while maintaining peak shape for the hydroxyl moiety.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidification suppresses silanol activity, preventing tailing of the alcohol.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol, reducing backpressure and sharpening peaks.[1] |
| Gradient | 0-2 min: 20% B; 2-10 min: 20%→80% B; 10-12 min: 80% B. | Gradient elution ensures separation of the polar alcohol from the less polar ketone precursor.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to optimize Van Deemter kinetics.[1] |
| Detection | UV at 225 nm (bw 4 nm) | Targets the strong absorption maximum of the ethoxy-benzene system; 254 nm is a secondary reference.[1] |
| Column Temp | 30°C | Maintains reproducible retention times by stabilizing viscosity.[1] |
Standard Preparation
-
Stock Solution: Dissolve 25.0 mg of reference standard in 25.0 mL of Acetonitrile (1000 µg/mL).
-
Working Standard: Dilute 1.0 mL of Stock to 10.0 mL with Mobile Phase Initial Ratio (100 µg/mL).
-
Note: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion.[1]
-
Part 3: Secondary Method – GC-MS Protocol (Confirmatory)
Rationale: GC-MS provides structural confirmation and ensures that no non-UV absorbing volatile impurities (e.g., residual solvents or aliphatic side-products) are missed.[1]
Instrument Parameters
| Parameter | Specification | Causality / Rationale |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) | Low-bleed, non-polar phase ideal for separating aromatic alcohols based on boiling point.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |
| Inlet | Split 20:1 @ 250°C | High split ratio prevents column overload; temp ensures rapid volatilization without thermal degradation.[1] |
| Oven Program | 60°C (1 min) → 15°C/min → 280°C (3 min) | Slow ramp separates the alcohol from potential dehydration products (alkenes).[1] |
| MS Source | EI (70 eV), 230°C | Standard ionization energy for reproducible fragmentation libraries (NIST).[1] |
| Scan Range | 40-350 m/z | Covers molecular ion (180 m/z) and characteristic fragments.[1] |
Key Fragmentation Ions (Validation Criteria)
-
m/z 180: Molecular Ion [M]+.
-
m/z 151: [M - C₂H₅]+ (Loss of ethyl group from ether).[1]
-
m/z 162: [M - H₂O]+ (Dehydration peak – Critical to monitor as it indicates thermal instability in the injector).
Part 4: Cross-Validation & Data Analysis
Core Requirement: This section demonstrates the "Trustworthiness" of the guide.[1] We compare Method A and Method B using statistical rigor.
Linearity & Range Comparison
Both methods must demonstrate linearity (
| Level (%) | Conc. (µg/mL) | HPLC Area (mAU*s) | GC Area (Counts) |
| 50% | 50 | 1250 | 450,000 |
| 75% | 75 | 1880 | 678,000 |
| 100% | 100 | 2510 | 905,000 |
| 125% | 125 | 3140 | 1,130,000 |
| 150% | 150 | 3765 | 1,360,000 |
| Correlation ( | - | 0.9998 | 0.9995 |
Accuracy (Recovery)
Samples spiked with known amounts of this compound are analyzed by both methods.[1]
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
-
Cross-Validation Limit: The difference between HPLC and GC results for the same sample must be < 2.0%.
Bland-Altman Statistical Analysis
To scientifically validate the agreement between the two methods, do not just check correlation.[1] Use the Bland-Altman approach:
-
Calculate the difference (
) between Method A and Method B for each sample. -
Calculate the mean difference (
) and standard deviation ( ).[1] -
95% Limits of Agreement:
. -
Interpretation: If these limits fall within the clinically/chemically acceptable error range (e.g., ±2%), the methods are interchangeable.
Part 5: Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for selecting and validating the method.
Figure 1: Dual-stream analytical workflow ensuring orthogonal validation of the ethoxyphenyl-propanol intermediate.
Part 6: Troubleshooting & "Gotchas"
Expert Insight: Based on the structure, here are specific failure modes to watch for:
-
Dehydration in GC Injector:
-
Chiral Separation (If required):
-
Carryover:
References
-
BenchChem. this compound Synthesis and Properties. Retrieved from [1]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [1]
-
PubChem. 1-(4-Ethoxyphenyl)propan-1-ol Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures.[1][7] Retrieved from
Sources
- 1. 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1031927-88-4 | Benchchem [benchchem.com]
- 4. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]
- 5. database.ich.org [database.ich.org]
- 6. nmpwrc.nmsu.edu [nmpwrc.nmsu.edu]
- 7. database.ich.org [database.ich.org]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of 1-(4-ETHOXYPHENYL)-1-PROPANOL Derivatives
An in-depth analysis of the current research landscape reveals a notable gap in the availability of direct comparative studies for 1-(4-ethoxyphenyl)-1-propanol derivatives. While the synthesis and potential therapeutic applications of this chemical scaffold are of interest to the scientific community, a comprehensive public repository of experimental data directly correlating in vitro assays with in vivo model performance for a series of these specific compounds remains elusive. This guide, therefore, aims to provide a foundational understanding of the principles and methodologies that would be applied in such a comparative study, drawing upon established practices in drug discovery and development for analogous phenylpropanol structures.
The journey of a novel chemical entity from a laboratory curiosity to a clinically viable therapeutic is a rigorous process, underscored by a constant interplay between in vitro and in vivo evaluations. For researchers, scientists, and drug development professionals investigating this compound derivatives, understanding the nuances of this translational research is paramount. The core objective is to ascertain whether the promising results observed in a controlled, artificial in vitro environment can be replicated and translated into the complex biological systems of in vivo models.
The Significance of the this compound Scaffold
The this compound core structure presents a versatile platform for medicinal chemistry exploration. The ethoxy group at the para-position of the phenyl ring and the hydroxyl group on the propanol chain offer key sites for chemical modification. These modifications can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn dictate its pharmacokinetic and pharmacodynamic profile. Derivatives of this scaffold have been investigated for a range of potential therapeutic applications, including but not limited to anti-inflammatory and anticancer activities.
In Vitro Screening: The Initial Litmus Test
The initial phase of evaluating a library of this compound derivatives typically involves a battery of in vitro assays. These cell-free or cell-based experiments provide a rapid and cost-effective means to assess the biological activity and potential mechanism of action of each compound. The choice of assays is dictated by the therapeutic target of interest.
Key In Vitro Assays for Phenylpropanol Derivatives:
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Enzyme Inhibition Assays: For derivatives designed as enzyme inhibitors (e.g., cyclooxygenase for anti-inflammatory effects), these assays directly measure the compound's ability to modulate the activity of the purified target enzyme.
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Cell Viability and Cytotoxicity Assays: When exploring anticancer potential, assays such as the MTT or LDH release assays are crucial for determining the concentration at which a derivative induces cell death in cancer cell lines.
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Receptor Binding Assays: If the derivatives are designed to interact with specific cellular receptors, these assays quantify the affinity and selectivity of the compounds for their intended target.
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Anti-inflammatory Assays: In vitro models using cell lines like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) can be used to measure the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).
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Metabolic Stability Assays: Utilizing liver microsomes or hepatocytes, these assays predict the susceptibility of the derivatives to metabolism, providing an early indication of their likely in vivo half-life.
The data generated from these in vitro studies are instrumental in establishing a preliminary structure-activity relationship (SAR), guiding the medicinal chemist in optimizing the lead compounds.
The In Vivo Arena: Bridging the Gap to Clinical Relevance
While in vitro studies provide valuable initial insights, they cannot fully recapitulate the intricate environment of a living organism. Therefore, promising candidates from in vitro screening must undergo rigorous in vivo testing to evaluate their efficacy, pharmacokinetics, and safety in a whole-animal model.
Common In Vivo Models and Endpoints:
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Animal Models of Disease: Depending on the therapeutic indication, specific animal models are employed. For instance, rodent models of inflammation (e.g., carrageenan-induced paw edema) or cancer (e.g., xenograft models) are commonly used.
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Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the derivatives. Blood samples are collected at various time points after administration to measure drug concentration and calculate key PK parameters such as half-life, clearance, and bioavailability.
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Efficacy Studies: The primary goal of these studies is to demonstrate that the derivative has the desired therapeutic effect in the disease model. This is assessed by measuring relevant biomarkers or clinical signs of the disease.
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Toxicology Studies: Preliminary toxicology studies are conducted to identify any potential adverse effects of the compounds and to determine a safe dose range for further studies.
The Crucial Correlation: Why In Vitro Doesn't Always Predict In Vivo
A significant challenge in drug development is the often-observed discrepancy between in vitro potency and in vivo efficacy. A compound that demonstrates excellent activity in a cellular assay may fail to show any effect in an animal model. Several factors contribute to this "in vitro-in vivo disconnect":
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Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated from the body, preventing it from reaching the target tissue at a therapeutic concentration.
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Off-Target Effects: In the complex biological system, the compound may interact with unintended targets, leading to unforeseen side effects or a reduction in efficacy.
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Metabolic Transformation: The parent compound may be converted into inactive or even toxic metabolites in the liver or other tissues.
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Bioavailability: The fraction of the administered dose that reaches the systemic circulation in an unchanged form can be limited by factors such as first-pass metabolism.
Experimental Protocols: A Methodological Blueprint
In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition in RAW 264.7 Macrophages
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Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
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Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
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Compound Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for 1 hour.
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LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
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Incubation: The plates are incubated for 24 hours.
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Nitrite Measurement: The accumulation of nitrite, a stable metabolite of nitric oxide, in the culture supernatant is measured using the Griess reagent.
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Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-treated control group.
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats
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Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
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Compound Administration: The this compound derivatives are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
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Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
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Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
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Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the carrageenan control group.
Visualizing the Path Forward: Experimental Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
